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Core Science & Biosynthesis

Foundational

Technical Deep Dive: Synthesis of the Critical Intermediates for Ceritinib (LDK378)

Executive Summary Ceritinib (LDK378) is a second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] Structurally, it is a 2,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ceritinib (LDK378) is a second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[1] Structurally, it is a 2,4-diaminopyrimidine derivative characterized by a high degree of substitution, necessitating a convergent synthetic strategy.

This guide focuses on the process chemistry of the two Key Intermediates required for the manufacture of Ceritinib:

  • The Aniline Fragment: 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline (Intermediate A ).[1][2]

  • The Pyrimidine Fragment: 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (Intermediate B ).[1]

The synthesis of Intermediate A represents the primary challenge due to the installation of the piperidine ring and the specific regiochemistry of the isopropoxy and methyl groups. Intermediate B requires strict regiocontrol during the nucleophilic aromatic substitution (SNAr) on the trichloropyrimidine core.

Retrosynthetic Analysis

The most efficient route to Ceritinib is a convergent approach that disconnects the molecule at the secondary amine bridge between the pyrimidine core and the complex aniline fragment.

Retrosynthesis cluster_fragments Convergent Disconnection Ceritinib Ceritinib (LDK378) IntA Intermediate A (Aniline Fragment) 2-isopropoxy-5-methyl-4- (piperidin-4-yl)aniline Ceritinib->IntA S_NAr Coupling IntB Intermediate B (Pyrimidine Fragment) 2,5-dichloro-N-(2-(isopropylsulfonyl) phenyl)pyrimidin-4-amine Ceritinib->IntB PreA1 4-(5-isopropoxy-2-methyl- 4-nitrophenyl)pyridine IntA->PreA1 Reduction (Nitro & Pyridine) PreB1 2,4,5-trichloropyrimidine IntB->PreB1 Regioselective S_NAr PreB2 2-(isopropylsulfonyl)aniline IntB->PreB2 PreA2 2-chloro-4-isopropoxy- 5-nitrotoluene PreA1->PreA2 Suzuki Coupling StartA Starting Material A 2-chloro-4-fluorotoluene PreA2->StartA Nitration & S_NAr (OiPr)

Figure 1: Retrosynthetic logic for Ceritinib, highlighting the convergent assembly of the Aniline and Pyrimidine fragments.

Synthesis of Key Intermediate A (Aniline Fragment)

Target Molecule: 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline dihydrochloride CAS: 1380575-45-0[1][2]

The synthesis of this fragment is the most intricate part of the Ceritinib process. It involves constructing a tetrasubstituted benzene ring with precise regiochemistry. The "Process Route" (optimized by Novartis and generic manufacturers) typically utilizes 2-chloro-4-fluorotoluene as the starting material.[1]

Reaction Scheme Overview
  • Nitration: 2-chloro-4-fluorotoluene

    
     2-chloro-4-fluoro-5-nitrotoluene.[1]
    
  • Etherification: Displacement of Fluorine by Isopropoxide

    
     2-chloro-4-isopropoxy-5-nitrotoluene.[1]
    
  • Suzuki Coupling: Reaction with 4-pyridineboronic acid

    
     4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine.[1]
    
  • Global Reduction: Hydrogenation of the nitro group and pyridine ring

    
     Intermediate A.
    
Detailed Experimental Protocol
Step 1 & 2: Nitration and Etherification

The nitration is directed by the fluorine (ortho) and methyl (meta) groups. Subsequent treatment with isopropanol and base exploits the activating effect of the nitro group to displace the fluorine atom selectively.

  • Reagents: HNO3/H2SO4, Isopropanol, NaOH (or Cs2CO3).

  • Critical Parameter: Temperature control during nitration (-10°C to 0°C) is vital to prevent dinitration or oxidation of the methyl group.[1]

Step 3: Suzuki-Miyaura Coupling

This step installs the pyridine ring (precursor to the piperidine) by displacing the chlorine atom.[1]

  • Reagents: 4-Pyridineboronic acid, Pd(PPh3)4 (catalyst), Na2CO3 (base), DME/Water (solvent).

  • Protocol:

    • Charge 2-chloro-4-isopropoxy-5-nitrotoluene (1.0 eq) and 4-pyridineboronic acid (1.2 eq) into a reactor with DME:H2O (4:1).

    • Add Na2CO3 (2.0 eq). Degas with nitrogen.

    • Add Pd(PPh3)4 (0.05 eq) and heat to reflux (85-90°C) for 4-6 hours.

    • Workup: Cool, separate phases, extract aqueous layer with ethyl acetate. Wash organic layer with brine, dry, and concentrate.[3][4]

    • Purification: Recrystallization from ethanol/heptane.

Step 4: Global Hydrogenation (The "Superior Process")

Early medicinal chemistry routes used PtO2 (Adams' catalyst) which is expensive and poses ignition risks. Process optimization has enabled the use of Pd/C or Rh/C, often in the presence of acid to facilitate pyridine reduction.

  • Reagents: 10% Pd/C or 5% Pt/C, Concentrated HCl, Methanol/Water, H2 (50-100 psi).

  • Protocol:

    • Dissolve the nitropyridine intermediate (from Step 3) in Methanol.

    • Add concentrated HCl (3.0 eq) to form the pyridinium salt (activates the ring for reduction).

    • Add catalyst (e.g., 10% Pd/C, 50% wet).

    • Hydrogenate at 50-60°C under 4-5 bar (approx 60-70 psi) hydrogen pressure for 12-16 hours.

    • Monitor: HPLC must show complete conversion of both the nitro group (fast) and the pyridine ring (slow).

    • Workup: Filter catalyst. The filtrate contains the Intermediate A dihydrochloride .

    • Isolation: Concentrate and crystallize from isopropanol/MTBE to yield the stable dihydrochloride salt.

Data Summary: Intermediate A Synthesis

StepTransformationReagentsYield (Typical)Critical Quality Attribute (CQA)
1NitrationHNO3, H2SO490-95%Regioselectivity (5-nitro isomer)
2EtherificationiPrOH, NaOH85-90%Removal of F- impurity
3Suzuki CouplingPy-B(OH)2, Pd cat.[1]75-85%Residual Pd < 10 ppm
4ReductionH2, Pd/C, HCl80-90%Cis/Trans ratio (Piperidine), Complete reduction

Synthesis of Key Intermediate B (Pyrimidine Fragment)

Target Molecule: 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine CAS: 761440-26-0[1]

This fragment acts as the electrophile in the final coupling. The synthesis relies on the differential reactivity of the chlorines on the 2,4,5-trichloropyrimidine core. The position 4 chlorine is the most electron-deficient and susceptible to nucleophilic attack.[1]

Detailed Experimental Protocol
  • Reagents: 2,4,5-Trichloropyrimidine, 2-(isopropylsulfonyl)aniline, Potassium Carbonate (K2CO3) or LiOtBu, DMF or DMAc.

  • Protocol:

    • Dissolve 2-(isopropylsulfonyl)aniline (1.0 eq) in DMF.

    • Add K2CO3 (1.5 eq) and stir at room temperature for 30 mins.

    • Add 2,4,5-trichloropyrimidine (1.1 eq) dropwise. Note: Exothermic reaction.

    • Stir at 25-30°C for 4-8 hours. (Heating to 60°C may be required if using weaker bases, but room temp is preferred to avoid disubstitution).

    • Workup: Pour into ice water. The product precipitates as a solid.

    • Purification: Filter, wash with water, and dry.[3][4] Recrystallize from Ethanol if necessary.

SynthesisFlow cluster_A Intermediate A Synthesis cluster_B Intermediate B Synthesis Start 2-chloro-4- fluorotoluene Nitro Nitro Intermediate Start->Nitro HNO3 Ether Isopropoxy Intermediate Nitro->Ether iPrOH/NaOH Pyridine Pyridine Precursor Ether->Pyridine Suzuki IntA_Final Intermediate A (Dihydrochloride) Pyridine->IntA_Final H2/Pd/C Ceritinib Ceritinib API IntA_Final->Ceritinib Final Coupling iPrOH, Reflux TriCl 2,4,5-Trichloro pyrimidine IntB_Final Intermediate B TriCl->IntB_Final + SulfAniline Base/DMF SulfAniline Sulfonyl Aniline IntB_Final->Ceritinib

Figure 2: Process flow diagram illustrating the parallel synthesis of intermediates and their convergence.

Final Coupling and Process Optimization

The final step unites Intermediate A (nucleophile) and Intermediate B (electrophile) via a second SNAr reaction.

  • Mechanism: The aniline nitrogen of Intermediate A attacks the C2 position of the pyrimidine ring of Intermediate B.

  • Conditions: Isopropanol (IPA), reflux (80-85°C).[1] No additional base is strictly necessary if Intermediate A is used as a free base; if used as HCl salt, an auxiliary base (e.g., DIPEA) is added.

  • Purification: Ceritinib precipitates from the reaction mixture upon cooling.

Critical Quality Attributes (CQAs) for Final API:

  • Impurity Control: The "Regio-isomer" impurity (reaction at C6 of pyrimidine during Intermediate B synthesis) must be controlled upstream.[1]

  • Genotoxic Impurities: Alkyl halides (used in early steps) and potential nitro-aromatic precursors must be purged to < ppm levels.[1]

  • Solid State Form: Ceritinib exists in multiple polymorphs. The final crystallization from IPA/Water usually targets the thermodynamically stable Form A.

References

  • Marsilje, T. H., et al. (2013).[5] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)".[1][5] Journal of Medicinal Chemistry, 56(14), 5675–5690.[5] Link[1]

  • Novartis AG. (2008). "Pyrimidines and their use in the treatment of neoplastic diseases". WO Patent 2008073687. Link

  • Dr. Reddy's Laboratories Ltd. (2016).[5] "Process for preparation of ceritinib". WO Patent 2016199020.[5] Link

  • Reddy, B., et al. (2025). "Scalable Process Development of Ceritinib: Application of Statistical Design of Experiments". Organic Process Research & Development, 29(1), 155-172. Link[1]

Sources

Exploratory

An In-Depth Technical Guide to 2-Isopropoxy-5-methyl-4-bromoaniline: A Key Intermediate in Modern Oncology

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-isopropoxy-5-methyl-4-bromoaniline, a crucial chemical intermediate in the synthesis of targeted...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-isopropoxy-5-methyl-4-bromoaniline, a crucial chemical intermediate in the synthesis of targeted cancer therapies. As Senior Application Scientists, our goal is to deliver not just data, but actionable insights grounded in established chemical principles. This document will delve into the compound's chemical structure, properties, a plausible synthesis pathway with detailed experimental considerations, and its significant role in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

2-Isopropoxy-5-methyl-4-bromoaniline, also known as 4-Bromo-2-isopropoxy-5-methylaniline, is a substituted aniline that has garnered significant interest in medicinal chemistry. Its strategic arrangement of functional groups makes it a valuable building block for complex molecular architectures.

Chemical Structure:

Figure 1: Chemical structure of 2-isopropoxy-5-methyl-4-bromoaniline.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 4-Bromo-2-isopropoxy-5-methylanilineN/A
CAS Number 2055376-62-8[1]
Molecular Formula C₁₀H₁₄BrNOCalculated
Molecular Weight 244.13 g/mol Calculated
Appearance Expected to be a solid at room temperatureInferred from related compounds
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in waterInferred from related compounds

Synthesis of 2-Isopropoxy-5-methyl-4-bromoaniline: A Plausible Pathway

While a detailed, publicly available experimental protocol for the synthesis of 2-isopropoxy-5-methyl-4-bromoaniline is not readily found in the literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and synthesis of analogous compounds. The following multi-step synthesis starts from the readily available precursor, 2-methyl-5-nitroaniline.

Proposed Synthetic Pathway:

G A 2-Methyl-5-nitroaniline B 4-Bromo-2-methyl-5-nitroaniline A->B NBS, H2SO4 C 4-Bromo-2-hydroxy-5-methylaniline B->C NaNO2, H2SO4, H2O, heat D 4-Bromo-2-isopropoxy-5-methylaniline C->D 2-Bromopropane, K2CO3, Acetone

Figure 2: Proposed synthetic pathway for 2-isopropoxy-5-methyl-4-bromoaniline.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on standard organic synthesis techniques.

Step 1: Bromination of 2-Methyl-5-nitroaniline

  • Rationale: The amino group in 2-methyl-5-nitroaniline is a strongly activating, ortho-, para-directing group. To achieve selective bromination at the position para to the amino group, a less reactive brominating agent than elemental bromine is often preferred to avoid over-bromination. N-Bromosuccinimide (NBS) in the presence of an acid catalyst like sulfuric acid provides a controlled method for electrophilic aromatic substitution.

  • Procedure:

    • To a stirred solution of 2-methyl-5-nitroaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to stir at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-bromo-2-methyl-5-nitroaniline.

Step 2: Diazotization and Hydrolysis of 4-Bromo-2-methyl-5-nitroaniline

  • Rationale: The Sandmeyer reaction provides a reliable method to convert an aromatic amine to a hydroxyl group. The amino group is first converted to a diazonium salt using sodium nitrite in an acidic medium, which is then hydrolyzed to the corresponding phenol upon heating.

  • Procedure:

    • Suspend 4-bromo-2-methyl-5-nitroaniline (1.0 eq) in an aqueous solution of sulfuric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature.

    • Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

    • After the addition is complete, continue to heat the mixture for 1-2 hours.

    • Cool the reaction mixture to room temperature and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-2-hydroxy-5-methylaniline.

Step 3: Williamson Ether Synthesis

  • Rationale: The Williamson ether synthesis is a classic and efficient method for forming ethers. The phenolic hydroxyl group is deprotonated by a base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace the bromide from 2-bromopropane.

  • Procedure:

    • Dissolve 4-bromo-2-hydroxy-5-methylaniline (1.0 eq) in acetone.

    • Add anhydrous potassium carbonate (2.0 eq) and 2-bromopropane (1.5 eq).

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-isopropoxy-5-methyl-4-bromoaniline.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons appearing as singlets or doublets in the range of δ 6.5-7.5 ppm. - A septet for the isopropoxy -CH group around δ 4.5 ppm. - A doublet for the isopropoxy -CH₃ groups around δ 1.3 ppm. - A singlet for the methyl group on the ring around δ 2.2 ppm. - A broad singlet for the -NH₂ protons.
¹³C NMR - Aromatic carbons in the range of δ 110-150 ppm. - Carbon of the isopropoxy -CH group around δ 70 ppm. - Carbons of the isopropoxy -CH₃ groups around δ 22 ppm. - Carbon of the methyl group on the ring around δ 17 ppm.
IR (Infrared) Spectroscopy - N-H stretching of the primary amine as two bands in the region of 3300-3500 cm⁻¹. - C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹. - C=C stretching of the aromatic ring in the region of 1450-1600 cm⁻¹. - C-O stretching of the ether linkage around 1200-1250 cm⁻¹. - C-Br stretching in the fingerprint region.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity, characteristic of a monobrominated compound. - Fragmentation patterns may include loss of the isopropoxy group, the methyl group, and cleavage of the ether bond.

Applications in Drug Discovery and Development

The primary and most significant application of 2-isopropoxy-5-methyl-4-bromoaniline is as a key intermediate in the synthesis of Ceritinib (LDK378) . Ceritinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[2] Mutations and rearrangements in the ALK gene are drivers in certain types of non-small cell lung cancer (NSCLC).

Role in Ceritinib Synthesis:

The 2-isopropoxy-5-methyl-4-bromoaniline core structure forms a significant portion of the final Ceritinib molecule. The bromine atom serves as a handle for a crucial cross-coupling reaction, typically a Buchwald-Hartwig amination, to introduce the pyrimidine moiety of the drug. The amino group of the aniline is essential for forming a key hydrogen bond with the hinge region of the ALK kinase domain, which is critical for the drug's inhibitory activity. The isopropoxy and methyl groups contribute to the overall binding affinity and pharmacokinetic properties of Ceritinib.

Conclusion

2-Isopropoxy-5-methyl-4-bromoaniline is a specialized yet indispensable building block in the field of medicinal chemistry, particularly in the development of targeted therapies for oncology. Its synthesis, while requiring a multi-step approach, relies on well-understood and robust chemical transformations. A thorough understanding of its chemical properties and reactivity is paramount for chemists and researchers working on the synthesis of Ceritinib and other novel kinase inhibitors. The insights provided in this guide aim to equip drug development professionals with the foundational knowledge necessary to effectively utilize this key intermediate in their research endeavors.

References

  • New Journal of Chemistry. Supporting Information.[Link]

  • MilliporeSigma. 4-Bromo-2-methylaniline | 583-75-5.[Link]

  • Google Patents.
  • ResearchGate. The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)...[Link]

  • Max-Planck-Gesellschaft. Supporting Information.[Link]

Sources

Foundational

Technical Guide: Substituted Aniline Derivatives in Kinase Inhibitor Design

From Rational Design to Validated Protocol Executive Summary The substituted aniline moiety acts as a privileged pharmacophore in kinase inhibitor discovery, appearing in over 30% of FDA-approved small molecule kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

From Rational Design to Validated Protocol

Executive Summary

The substituted aniline moiety acts as a privileged pharmacophore in kinase inhibitor discovery, appearing in over 30% of FDA-approved small molecule kinase inhibitors (e.g., Imatinib, Gefitinib, Bosutinib). Its ubiquity stems from its dual capability: the aniline nitrogen (NH) serves as a critical hydrogen bond donor to the kinase hinge region, while the aromatic ring provides a rigid scaffold to orient substituents into the hydrophobic back-pocket or solvent-exposed regions.

This guide provides a technical roadmap for leveraging substituted anilines, covering structural mechanics, robust synthetic protocols (Buchwald-Hartwig amination), and self-validating biochemical assays.

Part 1: Structural Basis & Rational Design

The Hinge Binding Mechanism

The ATP-binding pocket of a kinase is located between the N-terminal and C-terminal lobes.[1] The two lobes are connected by a "hinge" region.[1][2][3][4] In the majority of Type I and Type II inhibitors, the aniline system mimics the adenine ring of ATP.

  • Primary Interaction: The aniline N-H functions as a hydrogen bond donor to the backbone carbonyl oxygen of a specific hinge residue (e.g., Met793 in EGFR).

  • Electronic Tuning: Substituents on the aniline ring modulate the pKa of the nitrogen. Electron-withdrawing groups (EWGs) like -F or -Cl reduce the pKa, potentially weakening the H-bond donor capability but improving metabolic stability and membrane permeability. Electron-donating groups (EDGs) like -OMe can enhance H-bond strength but may introduce metabolic liabilities.

Visualization of Binding Mode

The following diagram illustrates the canonical binding mode of a 4-anilinoquinazoline (e.g., Gefitinib) within the EGFR kinase domain.

KinaseBinding Hinge Kinase Hinge Region (Backbone C=O) Scaffold Core Scaffold (e.g., Quinazoline N1) Hinge->Scaffold H-Bond (Acceptor) Aniline Aniline NH (H-Bond Donor) Aniline->Hinge H-Bond (2.8-3.0 Å) Hydrophobic Hydrophobic Pocket (Selectivity Filter) Aniline->Hydrophobic Orients Substituents Gatekeeper Gatekeeper Residue (e.g., T790) Gatekeeper->Hydrophobic Steric Control

Figure 1: Canonical interaction map of 4-anilinoquinazoline inhibitors at the ATP-binding site.

Part 2: Synthetic Strategies (The "How")

While nucleophilic aromatic substitution (


) is possible for electron-deficient heterocycles, the Buchwald-Hartwig Cross-Coupling  is the industry standard for synthesizing complex aniline kinase inhibitors due to its tolerance of functional groups and applicability to unactivated aryl halides.
Optimized Buchwald-Hartwig Protocol

This protocol is designed for coupling a heteroaryl halide (e.g., 4-chloroquinazoline) with a substituted aniline.

Reagents:

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or 
    
    
    
    .
  • Ligand: BrettPhos or XPhos (Critical for sterically hindered or electron-poor anilines).

  • Base:

    
     (Preferred over NaOtBu for base-sensitive functional groups).
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Heteroaryl Halide (1.0 equiv), Substituted Aniline (1.2 equiv),

    
     (2.0 equiv), and BrettPhos (0.05 equiv).
    
  • Catalyst Addition: Add

    
     (0.02 equiv). Note: Pre-complexing Pd and Ligand for 5 mins in solvent can enhance yields.
    
  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to halide).

  • Reaction: Seal and heat to 100°C for 4–12 hours. Monitor conversion by LC-MS.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

Synthetic Logic Flow

BuchwaldCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineCoord + Aniline Deprot Deprotonation (Base Required) AmineCoord->Deprot + Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim Form C-N Bond RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination optimized for kinase inhibitor synthesis.

Part 3: Biological Validation (Self-Validating Protocols)

Synthesizing the molecule is half the battle; validating its potency requires a robust assay. The ADP-Glo™ Kinase Assay (Promega) is recommended over FRET-based assays for initial screening because it directly measures ADP production, reducing false positives from fluorescent interference.

ADP-Glo™ Assay Protocol

This is a homogeneous, luminescent assay.[5][6] The signal is positively correlated with kinase activity (more ADP = more light).[7]

Validation Metrics (Self-Check):

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Signal-to-Background (S/B): Should be > 3.

Workflow:

  • Kinase Reaction (Step 1):

    • Prepare 1x Kinase Buffer (40mM Tris pH 7.5, 20mM

      
      , 0.1mg/mL BSA).[7]
      
    • Add 5 µL of Kinase (e.g., EGFR wt) + Substrate (e.g., Poly[Glu:Tyr]) into a 384-well white plate.

    • Add 5 µL of Compound (Substituted Aniline derivative) in varying concentrations (serial dilution).

    • Initiate with 5 µL of Ultra-Pure ATP (at

      
       concentration).
      
    • Incubate at RT for 60 mins.

  • ADP-Glo Reagent (Step 2):

    • Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP.

    • Incubate for 40 mins at RT.

  • Detection (Step 3):

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Incubate for 30 mins.

    • Read Luminescence (RLU).

Data Analysis: Representative SAR

The following table demonstrates how substitution patterns on the aniline ring typically affect potency (IC50) against EGFR, based on established medicinal chemistry principles (Reference: J. Med. Chem. 2016, 59, 10, 4849–4879).

Aniline Substituent (R)Electronic EffectSteric ProfileEst. IC50 (EGFR wt)Rationale
3-Cl, 4-F (Gefitinib-like)EWG (Meta/Para)Moderate< 10 nMOptimal metabolic stability; Halogen fills hydrophobic pocket.
H (Unsubstituted)NeutralSmall> 100 nMLacks hydrophobic interaction; rapid metabolism.
3-Ethynyl (Erlotinib-like)Neutral/EWGLinear/Rigid< 10 nMEthynyl group accesses specific hydrophobic sub-pocket.
4-OMe EDGModerate~ 50 nMIncreases electron density on NH (stronger H-bond) but metabolically labile.

Part 4: Case Study - Gefitinib (Iressa)

Gefitinib represents the archetype of substituted aniline success.

  • Structure: 4-anilinoquinazoline core.[8][9][10][11]

  • Aniline Substitution: 3-chloro-4-fluoroaniline.

  • Mechanism: The 3-Cl substituent fits into a hydrophobic pocket behind the gatekeeper residue (Thr790), while the 4-F blocks metabolic oxidation at the para-position.

  • Clinical Failure Mode: The T790M mutation introduces a bulky Methionine, creating a steric clash with the aniline moiety, necessitating the development of covalent inhibitors (e.g., Osimertinib) that bind to Cys797 instead.

References

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters.

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor.[10] Journal of Biological Chemistry. (PDB ID: 1M17/2ITZ).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.

  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery: what's next in the field? ACS Chemical Biology.[8]

Sources

Exploratory

4-bromo-2-isopropoxy-5-methylaniline suppliers and price

An In-depth Technical Guide to 4-bromo-2-isopropoxy-5-methylaniline: Procurement and Application in Synthetic Chemistry This guide serves as a comprehensive technical resource for 4-bromo-2-isopropoxy-5-methylaniline, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-bromo-2-isopropoxy-5-methylaniline: Procurement and Application in Synthetic Chemistry

This guide serves as a comprehensive technical resource for 4-bromo-2-isopropoxy-5-methylaniline, a substituted aniline derivative with significant potential as a building block in modern medicinal chemistry. We will explore its chemical properties, provide a detailed analysis of its commercial availability and pricing, and present a robust, field-proven experimental protocol for its use in a cornerstone synthetic transformation. The content herein is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for professionals in drug discovery and development.

PART 1: Core Compound Analysis

4-bromo-2-isopropoxy-5-methylaniline is a strategically functionalized aromatic amine. The presence and relative positions of the bromo, isopropoxy, methyl, and amino groups offer multiple reactive handles for synthetic diversification. The bromine atom, in particular, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex pharmaceutical agents.[1][2] Bromo-aniline derivatives are widely utilized in the synthesis of heterocyclic compounds and other scaffolds of biological interest.[3][4]

Physicochemical Data Summary:

PropertyValueSource
CAS Number 2055376-62-8[5]
Molecular Formula C₁₀H₁₄BrNON/A
Molecular Weight 244.13 g/mol N/A
Appearance SolidN/A
Purity Typically ≥97%[5]

PART 2: Supplier Landscape and Price Analysis

The accessibility and cost of key intermediates are paramount considerations in project planning for both academic research and commercial drug development. Our analysis of the current market indicates that 4-bromo-2-isopropoxy-5-methylaniline is available from a select number of specialized chemical suppliers, primarily on a research scale.

Comparative Supplier & Pricing Data:

SupplierProduct NumberPurityQuantityPrice (USD)
BLD Pharm BD0131804897%1 g$58.00
BLD Pharm BD0131804897%5 g$118.00
BLD Pharm BD0131804897%10 g$198.00

Note: Prices are subject to change and were accurate at the time of this guide's compilation. Bulk inquiries should be directed to the supplier.

PART 3: Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aryl amines.[1][2] This palladium-catalyzed cross-coupling reaction provides a highly efficient and general method for forming C-N bonds, overcoming the limitations of traditional methods which often require harsh conditions.[1][2] The protocol below describes a representative procedure for coupling 4-bromo-2-isopropoxy-5-methylaniline with a generic secondary amine.

Pillar 1: Expertise & Causality of Experimental Choices
  • Catalyst System (Pd(OAc)₂ and X-Phos): The palladium acetate (Pd(OAc)₂) serves as a stable and convenient precatalyst that is reduced in situ to the active Pd(0) species. X-Phos is a bulky, electron-rich biaryl monophosphine ligand. Its steric hindrance promotes the crucial reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition of the palladium into the aryl bromide bond, which is often the rate-limiting step of the cycle.[1][6]

  • Base (KOt-Bu): A strong, non-nucleophilic base like potassium tert-butoxide is required. Its function is to deprotonate the amine coupling partner, forming the corresponding amide in the catalytic cycle, which then participates in the C-N bond-forming reductive elimination.[6]

  • Solvent (Toluene): Anhydrous, non-polar aprotic solvents like toluene are ideal. They effectively solubilize the organic reagents and catalyst components without interfering with the reactive organometallic intermediates.

Pillar 2: Trustworthiness & Self-Validating Protocol

This protocol is designed to be self-validating through systematic monitoring and characterization.

Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-bromo-2-isopropoxy-5-methylaniline (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and X-Phos (0.04 mmol, 4 mol%).

  • Reagent Addition: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. In a separate vial under an inert atmosphere, dissolve the secondary amine (1.2 mmol, 1.2 equiv.) and potassium tert-butoxide (1.4 mmol, 1.4 equiv.) in 5 mL of anhydrous toluene.

  • Reaction Initiation: Add the toluene solution from step 2 to the Schlenk flask via syringe. Add an additional 5 mL of anhydrous toluene to ensure adequate concentration.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Validation Check 1 (TLC): After 1 hour, and every subsequent 2-4 hours, take a small aliquot via syringe and spot on a silica TLC plate (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). A successful reaction will show the consumption of the starting aniline and the appearance of a new, higher Rf product spot.

  • Work-up: Once the reaction is complete (as judged by TLC, typically 8-16 hours), cool the mixture to room temperature. Quench carefully by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification and Final Validation: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Validation Check 2 (Purification): Purify the crude residue by flash column chromatography on silica gel.

    • Validation Check 3 (Characterization): Confirm the structure and assess the purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 4: Mandatory Visualization

The logical relationship of the Buchwald-Hartwig catalytic cycle is a cornerstone of understanding this transformation. The following diagram illustrates the key mechanistic steps.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex Ar-Pd(II)-Br(L) Pd0->OA_Complex Oxidative Addition (+ Ar-Br) Amine_Complex [Ar-Pd(II)-Br(L)(HNR'₂)] OA_Complex->Amine_Complex Amine Coordination (+ HNR'₂) Amido_Complex Ar-Pd(II)-NR'₂(L) Amine_Complex->Amido_Complex Deprotonation (- H-Base⁺ Br⁻) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR'₂)

Caption: Key steps of the palladium-catalyzed Buchwald-Hartwig amination cycle.

References

  • Various Authors. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International journal of health sciences. Retrieved from [Link]

  • Various Authors. (2023). Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. CrystEngComm (RSC Publishing). Retrieved from [Link]

Sources

Foundational

Strategic Utilization of Halogenated Aniline Intermediates in Next-Gen NSCLC Kinase Inhibitors

This guide provides a rigorous technical analysis of halogenated aniline intermediates, focusing on their critical role in the synthesis of EGFR-tyrosine kinase inhibitors (TKIs) for Non-Small Cell Lung Cancer (NSCLC). E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of halogenated aniline intermediates, focusing on their critical role in the synthesis of EGFR-tyrosine kinase inhibitors (TKIs) for Non-Small Cell Lung Cancer (NSCLC).

Executive Summary

The efficacy of modern EGFR-TKIs—from first-generation Gefitinib to third-generation Osimertinib—relies heavily on the precise electronic and steric tuning provided by halogenated aniline moieties. These intermediates are not merely structural linkers; they are pharmacophoric anchors that dictate binding affinity, metabolic stability, and kinase selectivity. This guide dissects the synthetic chemistry, process optimization, and quality control of these "privileged scaffolds."

Part 1: The Medicinal Chemistry of Halogenation in NSCLC Targets

The 4-anilinoquinazoline and 4-anilinopyrimidine scaffolds are the backbones of EGFR inhibition. The aniline ring, specifically when halogenated, serves three distinct mechanistic functions:

  • Metabolic Blockade: The C3' and C4' positions of the aniline ring are primary sites for CYP450-mediated hydroxylation. Introducing halogens (Cl, F) at these positions sterically and electronically obstructs metabolic attack, significantly extending the drug's half-life (

    
    ).
    
  • Hydrophobic Pocket Occupation: The ATP-binding pocket of EGFR contains a hydrophobic region (Thr790, Met790 depending on mutation status) where the halogen atom acts as a lipophilic hook.

  • Electronic Modulation: Halogens withdraw electron density from the aniline nitrogen. While this reduces nucleophilicity (complicating synthesis), it lowers the pKa of the assembled drug, improving solubility at physiological pH.

Visualization: The Halogen Effect in EGFR Binding

SAR_Logic Aniline Halogenated Aniline Scaffold Metabolism Metabolic Stability (Blocks CYP Oxidation) Aniline->Metabolism Steric/Electronic Shielding Binding Binding Affinity (Hydrophobic Pocket Fit) Aniline->Binding Lipophilic Interaction Electronics Electronic Tuning (pKa Modulation) Aniline->Electronics Inductive Effect (-I)

Figure 1: Mechanistic impact of halogen substitution on EGFR-TKI pharmacodynamics.

Part 2: Key Halogenated Aniline Intermediates

The following intermediates are the industry standards for NSCLC drug synthesis.

Table 1: Critical Halogenated Aniline Intermediates

Intermediate NameStructure DescriptionCAS NumberAssociated DrugFunction
3-Chloro-4-fluoroaniline Aniline with Cl at C3 and F at C4367-21-5Gefitinib, AfatinibCore binding motif; dual halogenation optimizes fit.
4-Fluoro-2-methoxy-5-nitroaniline Aniline with F at C4, OMe at C2, NO2 at C51075705-01-9OsimertinibPrecursor to the "warhead" bearing aniline.
3-Ethynylaniline Aniline with alkyne at C354060-30-9ErlotinibAlkyne mimics halogen size/shape but adds rigidity.
4-Bromo-2-fluoroaniline Aniline with Br at C4, F at C2367-24-8VandetanibBromine provides a larger hydrophobic surface area.
Part 3: Synthetic Methodologies & Process Chemistry
3.1 Synthesis of 3-Chloro-4-fluoroaniline (Gefitinib Intermediate)

While commercially available, high-purity synthesis is required for GMP manufacturing to avoid regioisomeric impurities.

  • Route: 3-Chloro-4-fluoronitrobenzene

    
     3-Chloro-4-fluoroaniline.[1]
    
  • Catalyst Choice: Pt/C is preferred over Pd/C to prevent dehalogenation (loss of Chlorine) which is a common side reaction during hydrogenation.

  • Alternative: Iron/Acetic acid reduction is robust but generates significant iron waste (sludge), making it less attractive for green chemistry but highly reliable for preserving the halogen pattern.

3.2 Synthesis of Osimertinib Intermediate (The Convergent Route)

Osimertinib synthesis is more complex due to the need to install the acrylamide "warhead" (which covalently binds to Cys797). The key intermediate is 4-fluoro-2-methoxy-5-nitroaniline .[2][3]

Workflow Visualization:

Osimertinib_Synthesis Start 4-Fluoro-2-methoxyaniline Nitration Nitration (HNO3/H2SO4) Start->Nitration NitroInt 4-Fluoro-2-methoxy-5-nitroaniline Nitration->NitroInt Regioselective Coupling S_NAr Coupling (with 2,4-dichloropyrimidine deriv.) NitroInt->Coupling Reduction Nitro Reduction (Fe/NH4Cl or H2/Pt) Coupling->Reduction Acryloylation Acryloylation (Acryloyl Chloride) Reduction->Acryloylation Install Warhead Final Osimertinib (AZD9291) Acryloylation->Final

Figure 2: Convergent synthesis pathway for Osimertinib highlighting the aniline functionalization.

Part 4: Detailed Experimental Protocols
Protocol A: Coupling 3-Chloro-4-fluoroaniline to Quinazoline Core (Gefitinib Synthesis)

Context: This is the final assembly step for Gefitinib.[4] The reaction utilizes an


 mechanism where the aniline acts as the nucleophile displacing a chlorine atom on the quinazoline ring.

Reagents:

  • 4-(3-chloropropyl)morpholine-substituted quinazoline chloride (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)[5]

  • Solvent: Isopropanol (IPA)

  • Base: None (Acid catalyzed) or Triethylamine (if neutralizing salt)

Step-by-Step Methodology:

  • Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, charge the chloro-quinazoline intermediate (100 g) and Isopropanol (1.0 L).

  • Addition: Add 3-Chloro-4-fluoroaniline (1.1 eq) in a single portion.

  • Reaction: Heat the suspension to reflux (

    
    ). The mixture will become a solution before the product begins to precipitate as the hydrochloride salt.
    
  • Monitoring: Maintain reflux for 4–6 hours. Monitor by HPLC (Target: <0.5% starting material).

  • Workup (Self-Validating Step): Cool the mixture to

    
    . The product precipitates as the HCl salt. This precipitation drives the equilibrium forward and purifies the compound from unreacted aniline (which remains in the mother liquor).
    
  • Filtration: Filter the solids and wash with cold Isopropanol (2 x 200 mL).

  • Neutralization (Optional): If the free base is required, suspend the wet cake in water/methanol and adjust pH to 10 with aqueous NaOH.

Protocol B: Nitro Reduction for Osimertinib Intermediate

Context: Reducing the nitro group to an amine without defluorination or affecting the pyrimidine ring.

Reagents:

  • Nitro-intermediate (1.0 eq)

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (3.0 eq)

  • Solvent: Ethanol/Water (4:1)

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-intermediate in Ethanol/Water and heat to

    
    .
    
  • Activation: Add Ammonium Chloride and stir for 15 minutes.

  • Reduction: Add Iron powder portion-wise over 30 minutes to control exotherm.

  • Reaction: Heat to reflux (

    
    ) for 2 hours.
    
  • Filtration: Filter hot through a Celite pad to remove iron oxide sludge. Critical: Wash the pad thoroughly with hot ethanol to recover adsorbed product.

  • Isolation: Concentrate the filtrate to remove ethanol, then extract into Ethyl Acetate.

Part 5: Quality Control & Impurity Profiling

In the development of halogenated anilines, specific impurities can compromise the final drug's safety profile.

  • De-halogenated Impurities:

    • Origin: Over-reduction during the nitro-to-aniline step (e.g., loss of Cl in 3-chloro-4-fluoroaniline).

    • Control: Use Pt/C instead of Pd/C; strictly control Hydrogen pressure; or use chemical reduction (Fe, Zn).

    • Detection: GC-MS or LC-MS is required as UV spectra are often identical to the parent.

  • Regioisomers:

    • Origin: Non-selective nitration or halogenation. For 3-chloro-4-fluoroaniline, the 2-chloro isomer is a common impurity.

    • Control: Crystallization of the hydrochloride salt is often more effective at purging isomers than silica chromatography.

  • Genotoxicity:

    • Anilines themselves are structural alerts for genotoxicity (PGI). Residual aniline levels in the final API must be controlled to ppm levels (typically <20 ppm) using quantitative LC-MS/MS methods.

References
  • BenchChem. (2025).[1][5][6] The Pivotal Role of 3-Chloro-4-fluoroaniline: An In-depth Technical Guide for Chemical Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2018). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. Retrieved from

  • Thieme Connect. (2019). A New Synthesis of Gefitinib. Synlett. Retrieved from

  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from

  • MDPI. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules. Retrieved from

  • American Chemical Society (ACS). (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Journal of Organic Chemistry. Retrieved from

  • Google Patents. (2020). CN110776471A - Synthesis of Gefitinib. Retrieved from

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Synthesis of a Second-Generation ALK Inhibitor

An Application Note for the Advanced Synthesis of Ceritinib Topic: Synthesis of Ceritinib from 4-Bromo-2-isopropoxy-5-methylaniline Audience: Researchers, scientists, and drug development professionals. Ceritinib (trade...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Advanced Synthesis of Ceritinib

Topic: Synthesis of Ceritinib from 4-Bromo-2-isopropoxy-5-methylaniline Audience: Researchers, scientists, and drug development professionals.

Ceritinib (trade name Zykadia) is a highly potent and selective, second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] In NSCLC, chromosomal rearrangements can lead to the formation of an oncogenic EML4-ALK fusion protein, which exhibits aberrant kinase activity, driving tumor proliferation.[2] Ceritinib functions as an ATP-competitive tyrosine kinase inhibitor, effectively blocking the autophosphorylation of ALK and disrupting downstream signaling pathways crucial for cancer cell survival, such as STAT3, AKT, and ERK1/2.[2][3][4] Its development marked a significant advancement, providing a critical therapeutic option for patients who have developed resistance to the first-generation inhibitor, crizotinib.[5]

This application note provides a detailed, multi-step protocol for the synthesis of Ceritinib, commencing from the commercially available starting material, 4-Bromo-2-isopropoxy-5-methylaniline. The described pathway is grounded in established palladium-catalyzed cross-coupling reactions, which are fundamental to modern pharmaceutical synthesis for their efficiency and functional group tolerance. We will delve into the mechanistic rationale behind key transformations, provide step-by-step experimental procedures, and outline methods for characterization and quality control.

Overall Synthetic Pathway

The synthesis of Ceritinib from 4-Bromo-2-isopropoxy-5-methylaniline is a three-stage process. It begins with a Suzuki-Miyaura coupling to install the piperidine moiety, followed by a sequential, double Buchwald-Hartwig amination to construct the core pyrimidine diamine structure, and concludes with an acid-mediated deprotection to yield the final active pharmaceutical ingredient (API).

G SM 4-Bromo-2-isopropoxy-5-methylaniline (Starting Material) I1 tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl) piperidine-1-carboxylate (Intermediate 1) SM->I1 Step 1: Suzuki-Miyaura Coupling I2 tert-butyl 4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl) amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl) piperidine-1-carboxylate (Boc-Protected Ceritinib) I1->I2 Step 2: Buchwald-Hartwig Amination FP Ceritinib (Final Product) I2->FP Step 3: Boc Deprotection

Caption: High-level workflow for the synthesis of Ceritinib.

Materials and Reagents

For successful synthesis, high-purity reagents and anhydrous solvents are essential.

ReagentCAS No.Molecular Wt.Notes / Recommended Supplier
4-Bromo-2-isopropoxy-5-methylaniline2055376-62-8244.12Starting Material / BLD Pharm[6]
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate287944-16-5311.23Suzuki coupling partner
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine1032899-81-9349.25Pyrimidine core synthon
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.70Suzuki coupling catalyst
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Buchwald-Hartwig catalyst precursor
Xantphos161265-03-8578.68Buchwald-Hartwig ligand
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Anhydrous, for coupling reactions
Trifluoroacetic Acid (TFA)76-05-1114.02For Boc deprotection
Dichloromethane (DCM)75-09-284.93Anhydrous, reaction solvent
1,4-Dioxane123-91-188.11Anhydrous, reaction solvent

Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. All reagents are for research purposes only and should be handled by trained personnel. Material Safety Data Sheets (MSDS) for all chemicals should be reviewed prior to use.[7][8][9][10]

Step 1: Suzuki-Miyaura Coupling for the Synthesis of Intermediate 1

This initial step forms a crucial C-C bond, coupling the aryl bromide starting material with a boronic ester derivative of N-Boc-piperidine. The Suzuki reaction is exceptionally reliable for this transformation due to its high functional group tolerance and generally high yields.[11][12] The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate complex and reductive elimination to yield the product.[13][14]

Protocol: Synthesis of tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate (Intermediate 1)

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Bromo-2-isopropoxy-5-methylaniline (1.0 eq.), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.1 eq.), and Cesium Carbonate (2.5 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to make an ~0.1 M solution with respect to the starting aniline.

  • Bubble argon through the stirred suspension for 15-20 minutes to degas the solvent.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.) to the mixture.

  • Heat the reaction mixture to 85-90 °C and maintain stirring under an inert atmosphere for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Intermediate 1 as a solid.

Step 2: Buchwald-Hartwig Amination for the Synthesis of Boc-Protected Ceritinib

This core transformation constructs the final drug scaffold through a palladium-catalyzed C-N bond formation.[15] The Buchwald-Hartwig amination is ideal for coupling anilines to heteroaryl chlorides, which are often unreactive in traditional nucleophilic aromatic substitution reactions.[16] The choice of a bulky, electron-rich phosphine ligand like Xantphos is critical to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[17][18] This reaction is performed sequentially to ensure regioselectivity.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd⁰ OA L₂Pd(Ar)(X) Pd0->OA Oxidative Addition AmineCoord [L₂Pd(Ar)(H₂NR)]⁺X⁻ OA->AmineCoord Deprot L₂Pd(Ar)(HNR) AmineCoord->Deprot Deprotonation Deprot->Pd0 Reductive Elimination RE Ar-NRH Deprot->RE BaseH [Base-H]⁺X⁻ ArX Ar-X ArX->OA Amine RNH₂ Amine->AmineCoord Base Base Base->Deprot

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Synthesis of tert-butyl 4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate

  • To a flame-dried Schlenk flask, add Intermediate 1 (1.0 eq.), 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1.05 eq.), Cesium Carbonate (2.5 eq.), and Xantphos (0.1 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe. The solvent volume should be sufficient to make an ~0.1 M solution with respect to Intermediate 1.

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq.) and degas for an additional 5 minutes.

  • Seal the flask and heat the reaction mixture to 100-110 °C for 18-24 hours, or until LC-MS analysis indicates complete consumption of the starting materials.

  • Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through Celite®, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the Boc-protected Ceritinib intermediate as a foam or solid.

Step 3: Boc Deprotection to Yield Ceritinib

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is efficiently accomplished under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for this transformation, typically proceeding to completion at room temperature.[19]

Protocol: Synthesis of Ceritinib

  • Dissolve the Boc-protected Ceritinib from Step 2 in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (typically 5-10 equivalents, or as a 20-25% v/v solution in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate or DCM and carefully neutralize by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to yield crude Ceritinib.

  • The final product can be further purified by crystallization from a suitable solvent system (e.g., methanol/water or acetone/water) to obtain crystalline Ceritinib.[20]

Characterization and Quality Control

The identity and purity of the synthesized Ceritinib must be rigorously confirmed.

AnalysisExpected Results
¹H NMR The spectrum should show characteristic peaks corresponding to the aromatic, aliphatic (isopropoxy, isopropylsulfonyl), and piperidine protons, consistent with the Ceritinib structure.
Mass Spec (ESI+) A prominent peak should be observed at m/z corresponding to [M+H]⁺ for C₂₈H₃₆ClN₅O₃S.
RP-HPLC Purity should be ≥99% when analyzed using established methods. A common method uses a C18 column with a mobile phase of acetonitrile and an acetate or phosphate buffer, with UV detection around 265-272 nm.[21][22][23]
Melting Point Should be consistent with reported values for the specific polymorphic form obtained.

References

  • Ceritinib - Wikipedia. [URL: https://en.wikipedia.org/wiki/Ceritinib]
  • What is the mechanism of Ceritinib? - Patsnap Synapse. [URL: https://www.patsnap.
  • Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4486523/]
  • Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. [URL: https://www.medchemexpress.com/ldk378.html]
  • ceritinib - Cancer Care Ontario. [URL: https://www.cancercareontario.ca/en/drug-formulary/ceritinib]
  • Ceritinib Monograph for Professionals - Drugs.com. [URL: https://www.drugs.com/monograph/ceritinib.html]
  • Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23742252/]
  • Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm400402q]
  • Development And Validation Of Stability Indicating RP-HPLC Method For Determination Of Ceritinib - SciSpace. [URL: https://typeset.
  • A novel validated stability Indicating RP-HPLC Method Development for the estimation of Certinib in its bulk and finished Dosage form as per ICH Guidelines - Slideshare. [URL: https://www.slideshare.net/ssuser32a952/a-novel-validated-stability-indicating-rphplc-method-development-for-the-estimation-of-certinib-in-its-bulk-and-finished-dosage-form-as-per-ich-guidelines]
  • 2055376-62-8|4-Bromo-2-isopropoxy-5-methylaniline|BLD Pharm. [URL: https://www.bldpharm.com/products/2055376-62-8.html]
  • CN102702077A - Method for synthesizing 2-isopropoxy-5-methyl-4-isonipecotic aniline. [URL: https://patents.google.
  • Development And Validation Of Stability Indicating RP-HPLC Method For Determination Of Ceritinib - ResearchGate. [URL: https://www.researchgate.
  • Ceritinib: From Synthesis to Clinical Applications - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Ceritinib%3A-From-Synthesis-to-Clinical-Applications-Li-Gao/226d40081d4a04d2c80327f311c341b55977114c]
  • Ceritinib Synthetic Routes - MedKoo Biosciences. [URL: https://www.medkoo.com/products/24430]
  • A novel validated stability indicating RP-HPLC method development for the estimation of ceritinib in it s bulk and finished dosage form as per ICH guidelines - Scholars Research Library. [URL: https://www.scholarsresearchlibrary.com/articles/a-novel-validated-stability-indicating-rphplc-method-development-for-the-estimation-of-ceritinib-in-it--s-bulk-and-finis.pdf]
  • Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4440478/]
  • Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib - MDPI. [URL: https://www.mdpi.com/2073-4344/11/10/1220]
  • 4-Bromo-2-methylaniline 97 583-75-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/154253]
  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • US9309229B2 - Crystalline forms of 5-chloro-N2-(2-isopropoxy-5-methyl-4-piperidin-4-yl-phenyl)-N4-[2-(propane-2-sulfonyl) - Google Patents. [URL: https://patents.google.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Ondrusek)/26%3A_Palladium-Catalyzed_Cross-Coupling_Reactions/26.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmsds%2FAC205390000.pdf]
  • SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/I0399_EN.pdf]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://fscimage.fishersci.com/msds/96732.htm]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC375350050]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. [URL: https://www.atlanchim.
  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [URL: https://www.mdpi.com/2073-4344/13/1/68]
  • Suzuki reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Suzuki Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm] [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

Sources

Application

protocol for coupling 2,4-dichloropyrimidine with aniline intermediates

Application Note: Strategic Coupling of 2,4-Dichloropyrimidine with Aniline Intermediates Abstract This technical guide details the protocol for the regioselective coupling of 2,4-dichloropyrimidine (2,4-DCP) with anilin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Coupling of 2,4-Dichloropyrimidine with Aniline Intermediates

Abstract This technical guide details the protocol for the regioselective coupling of 2,4-dichloropyrimidine (2,4-DCP) with aniline derivatives—a critical transformation in the synthesis of kinase inhibitors (e.g., CDK, EGFR antagonists). Unlike aliphatic amines, anilines possess reduced nucleophilicity and unique steric profiles, necessitating precise control over reaction thermodynamics and kinetics to prevent regioisomeric mixtures (C4 vs. C2) and hydrolysis byproducts. This document provides a validated


 workflow, a Palladium-catalyzed alternative for deactivated anilines, and mechanistic insights into controlling site selectivity.

Introduction & Mechanistic Grounding

The pyrimidine scaffold is ubiquitous in medicinal chemistry.[1][2] The 2,4-dichloropyrimidine core presents two electrophilic sites: C2 and C4.[3][4] For drug development, installing substituents at specific positions is non-negotiable.

The Regioselectivity Paradigm: Under standard Nucleophilic Aromatic Substitution (


) conditions, the C4 position is significantly more reactive  than the C2 position.
  • Electronic Factors: The C4 position is more electron-deficient due to the cumulative inductive effect of the adjacent nitrogens and the para-like conjugation. The LUMO coefficient is highest at C4.[5]

  • Transition State: The Meisenheimer intermediate formed by attack at C4 is stabilized by resonance involving both ring nitrogens, whereas C2 attack stabilization is less effective.

The Challenge with Anilines: Anilines are weaker nucleophiles than aliphatic amines (


 of conjugate acid ~4.6 vs. ~10). Consequently:
  • Sluggish Kinetics: Higher temperatures are often required, which increases the risk of C2 attack (loss of selectivity) or hydrolysis (formation of uracils).

  • Regio-leakage: While C4 is favored, "forcing" conditions can lead to 10–20% C2-substitution, creating difficult-to-separate isomers.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the kinetic competition and the decision logic for selecting the correct protocol.

ReactionPathway Start 2,4-Dichloropyrimidine + Aniline TS_C4 C4-Meisenheimer Complex (Lower Energy) Start->TS_C4 Fast (Kinetic Control) TS_C2 C2-Meisenheimer Complex (Higher Energy) Start->TS_C2 Slow (Thermal Leakage) Hydrolysis Side Product: Chlorouracil derivatives Start->Hydrolysis Wet Solvent / Excess Heat Prod_C4 Product A: 4-Anilino-2-chloropyrimidine (Major/Desired) TS_C4->Prod_C4 -HCl Prod_C2 Product B: 2-Anilino-4-chloropyrimidine (Minor/Impurity) TS_C2->Prod_C2 -HCl

Figure 1: Kinetic pathway showing the energetic preference for C4 substitution. Selectivity degrades with excessive heat or strong, non-bulky bases.

Experimental Protocols

Method A: Standard (For Activated/Neutral Anilines)

Best for: Electron-rich or neutral anilines (e.g., 4-methoxyaniline, aniline).

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Aniline derivative (1.05 equiv)

  • Base:

    
     (2.5 equiv) or DIPEA (1.2 equiv)
    
    • Note: Inorganic bases like bicarbonate often suppress double-addition by buffering the pH moderately.

  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH).

    • Why: Protic solvents can stabilize the leaving group departure and the transition state, often enhancing C4 selectivity compared to aprotic polar solvents like DMF.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.0 equiv) in EtOH (0.2 M concentration).

  • Addition: Add the aniline (1.05 equiv) and

    
     (2.5 equiv).
    
  • Reaction:

    • Initial: Stir at Room Temperature (RT) for 1 hour. Monitor by TLC/LCMS.[6][7]

    • Optimization: If conversion is <10%, heat to 50°C. Avoid reflux unless necessary, as high temp promotes C2 byproduct.

  • Workup:

    • Evaporate volatiles under reduced pressure.[7]

    • Resuspend residue in EtOAc and wash with Water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.[6][7][8]
      
  • Purification: Recrystallization from EtOH/Heptane is often sufficient. If flash chromatography is needed, the C4 isomer is typically more polar than the starting material but less polar than the C2 isomer (substrate dependent).

Method B: Lewis Acid-Catalyzed (For Sterically Hindered Anilines)

Best for: Ortho-substituted anilines or weak nucleophiles where Method A fails.

Mechanistic Insight: Zinc chloride coordinates to the pyrimidine nitrogens, increasing the electrophilicity of the C4 carbon without requiring high temperatures that degrade selectivity.

Procedure:

  • Dissolve 2,4-DCP (1.0 equiv) and Aniline (1.1 equiv) in 1:1 DCE/t-BuOH (Dichloroethane/tert-butanol).

  • Add

    
     (1.1 equiv, 1M in ether or solid).
    
  • Add

    
     (1.2 equiv) dropwise.
    
  • Stir at RT for 2–4 hours.

  • Quench: Add sat.

    
     solution (removes Zn salts). Extract with DCM.
    
Method C: Pd-Catalyzed Buchwald-Hartwig (For Deactivated Anilines)

Best for: Electron-deficient anilines (e.g., 4-nitroaniline, 3-cyanoaniline) or when exclusive regioselectivity (>98:2) is required.[1]

Reagents:

  • Catalyst:

    
     (2–5 mol%) + Xantphos or BINAP (5–10 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Procedure:

  • Charge flask with 2,4-DCP, Aniline, Base, and Ligand. Purge with

    
     or Ar.
    
  • Add Solvent and Pd precursor.[6][7]

  • Heat to 80–100°C.

    • Note: While Pd catalysis is powerful, 2,4-DCP can poison catalysts via oxidative addition at both sites. Bulky ligands (Xantphos) favor the C4 position due to steric clash at the more hindered C2 environment during the oxidative addition step.

Data Summary & Troubleshooting

Table 1: Optimization of Reaction Conditions

VariableConditionOutcomeRecommendation
Solvent DMF/DMSOFast rate, but higher C2 impurity (approx 15-20%)Avoid for initial screening.
Ethanol/n-BuOH Slower rate, High C4 Selectivity (>90:10) Standard Choice.
THFModerate rate, moderate selectivityGood for solubility issues.
Base

/ DIPEA
Fast, but can promote hydrolysis if wetUse dry solvents.

/

Slower, cleaner profilePreferred for scale-up.
Temp 0°C - RTKinetic control (Max C4 selectivity)Start here.
>80°CThermodynamic leakage (C2 forms)Only for deactivated anilines.

Troubleshooting Guide:

  • Problem: Significant formation of 2-anilino-4-chloropyrimidine (C2 product).

    • Root Cause: Reaction temperature too high or solvent too polar (stabilizing the C2 transition state).

    • Fix: Switch to Method B (

      
       catalyzed) at Room Temperature or switch solvent to Isopropanol.
      
  • Problem: Hydrolysis to 2-chloro-4-hydroxypyrimidine.

    • Root Cause: Wet solvent or hygroscopic base.

    • Fix: Use anhydrous solvents; switch base to DIPEA; add molecular sieves.

  • Problem: Double addition (2,4-dianilinopyrimidine).

    • Root Cause: Excess aniline or reaction running too long.

    • Fix: Control stoichiometry strictly (1.0 : 1.05); stop reaction at 95% conversion rather than 100%.

Characterization & Validation

NMR Signature:

  • C4-Product (4-anilino-2-chloro): The C5-proton on the pyrimidine ring typically appears as a doublet (

    
    ) around 
    
    
    
    6.5–7.0 ppm. The C6-proton is a doublet around
    
    
    8.0–8.3 ppm.
  • C2-Product (2-anilino-4-chloro): The C5-proton is often shifted upfield slightly compared to the C4 isomer, and the NH signal may appear sharper or shifted due to intramolecular H-bonding with the C4-Cl (though this is solvent dependent).

  • Definitive Proof: 1D NOE (Nuclear Overhauser Effect). Irradiating the NH group of the aniline will show an NOE enhancement of the C5-H only if the aniline is at C4. If the aniline is at C2, the NH is too far from C5-H to show strong enhancement.

References

  • Regioselectivity in

    
     of Pyrimidines: 
    
    • Title: "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles"
    • Source:The Journal of Organic Chemistry (ACS)
    • URL:[Link]

  • Catalytic Control (Pd-Catalyzed)

    • Title: "A Highly Regioselective Amin
    • Source:Organic Letters (ACS)
    • URL:[Link]

  • Inversion of Selectivity (C2-Selective)

    • Title: "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines"
    • Source:N
    • URL:[Link]

  • General Pyrimidine Synthesis (Review)

    • Title: "Pyrimidine-Based Scaffolds as Kinase Inhibitors"[9]

    • Source:Molecules[2][3][4][5][8][9][10][11][12][13]

    • URL:[Link]

Sources

Method

Strategic Solvent Selection for 4-Bromo-2-isopropoxy-5-methylaniline: Optimization for Cross-Coupling and Functionalization

Topic: Solvent Selection for 4-Bromo-2-isopropoxy-5-methylaniline Reactions Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists[1][2][3] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for 4-Bromo-2-isopropoxy-5-methylaniline Reactions Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists[1][2][3]

Executive Summary & Chemical Profile

4-Bromo-2-isopropoxy-5-methylaniline (CAS: 2055376-62-8) is a high-value pharmacophore often utilized as a "linchpin" intermediate in the synthesis of BACE1 inhibitors and other kinase-targeting therapeutics.[1][2][3][4] Its unique substitution pattern—combining a nucleophilic amine, an electrophilic aryl bromide, and a lipophilic isopropoxy group—presents specific solubility and reactivity challenges.[2][3]

This guide moves beyond generic solvent lists to provide a mechanistic rationale for solvent selection, focusing on maximizing yield in Palladium-catalyzed cross-couplings (Suzuki/Buchwald) and chemoselective amine functionalization.[2][3][4]

Physicochemical "Push-Pull" Analysis[1][2][4][5]
  • Electronic Environment: The molecule is electron-rich.[1][4] The amino (-NH₂) and isopropoxy (-OiPr) groups are strong electron donors (EDGs), making the aromatic ring susceptible to oxidation.[3][4]

  • Steric Environment: The ortho-isopropoxy group creates significant steric bulk around the amine, potentially retarding nucleophilic attack in amide coupling.[1] The para-bromo position is relatively accessible but flanked by a methyl group.[1][4]

  • Solubility Profile: The isopropoxy moiety imparts high lipophilicity, rendering the molecule highly soluble in non-polar aromatics (Toluene) and chlorinated solvents (DCM), but practically insoluble in water.[2][3]

Table 1: Solubility & Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication SuitabilityRisk Factors
Chlorinated DCM, ChloroformExcellent (>100 mg/mL)Amide coupling, Work-upEnvironmental restrictions; Genotoxic impurity retention.[1][2][3][4]
Aromatic Toluene, XyleneExcellent (>80 mg/mL)Suzuki/Buchwald CouplingHigh boiling point requires vac distillation for removal.[2][3][4]
Ethers THF, 2-MeTHF, MTBEGood (>50 mg/mL)Lithiation, GrignardPeroxide formation; THF is water-miscible (work-up issues).[2][3][4]
Polar Aprotic DMF, DMSO, NMPGood (>50 mg/mL)SNAr (if applicable)Difficult removal; promotes protodehalogenation side-reactions.[2][3][4]
Protic Methanol, IsopropanolModerate (Warm)CrystallizationNucleophilic competition in acylations.[2][3][4]
Aqueous WaterInsoluble (<0.1 mg/mL)Biphasic systems onlyRequires Phase Transfer Catalyst (PTC).[1][3][4]

Solvent Decision Frameworks

Decision Logic for Cross-Coupling (Suzuki-Miyaura)

For the C-Br activation, the solvent system must balance three competing factors:

  • Solubility of the Boronic Acid: Often requires polarity (Water/Alcohol).[1][4]

  • Solubility of the Aniline: Requires lipophilicity (Toluene/Dioxane).[1][4]

  • Catalyst Stability: Pd(0) species cluster and deactivate in highly polar solvents without sufficient ligation.[1][3][4]

Recommendation: The Toluene : Water (4:1) biphasic system is superior to DMF or Dioxane for this substrate.[1][3][4] The lipophilic aniline remains in the toluene phase, protecting the sensitive amine from oxidation, while the base (K₃PO₄) remains in the aqueous phase, mediating the transmetallation at the interface.[2][3]

Decision Logic for Amine Functionalization (Acylation/Urea Formation)

The ortho-isopropoxy group shields the amine.[1][3][4]

  • Avoid: Viscous solvents (DMSO) or solvents that H-bond strongly with the amine (Alcohols), as they further reduce nucleophilicity.[3][4]

  • Select: 2-Methyltetrahydrofuran (2-MeTHF) .[1][4] It is a green alternative to DCM, provides excellent solubility, and its higher boiling point (80°C) allows for thermal acceleration of sluggish reactions caused by steric hindrance.[2][3][4]

Visualizing the Workflow

The following diagram illustrates the decision tree for solvent selection based on the intended reaction pathway.

SolventSelection Start Starting Material: 4-Bromo-2-isopropoxy-5-methylaniline ReactionType Select Reaction Type Start->ReactionType PathA Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->PathA C-C / C-N Bond PathB Nucleophilic Substitution (Amide/Urea Formation) ReactionType->PathB N-Functionalization PathC Lithium-Halogen Exchange (Cryogenic) ReactionType->PathC Metalation SolvA1 Preferred: Toluene/Water (4:1) + K3PO4 Base PathA->SolvA1 SolvB1 Preferred: 2-MeTHF or DCM + Pyridine/TEA PathB->SolvB1 SolvC1 Preferred: Anhydrous THF (-78°C) PathC->SolvC1 ReasonA1 Why: Phase transfer protects amine; Excellent solubility of lipophilic substrate. SolvA1->ReasonA1 ReasonB1 Why: Overcomes steric hindrance of 2-isopropoxy group via thermal boost (2-MeTHF). SolvB1->ReasonB1 ReasonC1 Why: Solubilizes lithiated species; Ether oxygen coordinates Li. SolvC1->ReasonC1

Figure 1: Strategic solvent selection decision tree based on reaction mechanism requirements.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Targeting the C-Br bond while preserving the free amine.[1]

Rationale: This protocol uses a biphasic system to minimize homocoupling and protodehalogenation (replacement of Br with H), a common side reaction for electron-rich aryl bromides.[1][3][4]

Reagents:

  • Substrate: 4-Bromo-2-isopropoxy-5-methylaniline (1.0 equiv)[1][2][3][4]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1][2][3][4]

  • Catalyst: Pd(dppf)Cl₂[2][3][4][5]·DCM (3 mol%) - Robust against air/moisture compared to Pd(PPh₃)₄[1][3][4]

  • Base: K₃PO₄ (3.0 equiv)[1][2][3][4]

  • Solvent: Toluene / Water (4:1 ratio)[2][3][4]

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the aniline substrate, boronic acid, and K₃PO₄.

  • Solvent Addition: Add Toluene (8 mL per gram of substrate) and Water (2 mL per gram of substrate).[1][3][4]

  • Degassing (Critical): Sparge the biphasic mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen promotes oxidative homocoupling of the boronic acid and deactivates the catalyst.[3]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][3][4]·DCM quickly under a positive stream of inert gas.[1][4] Cap the vial immediately.

  • Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm). The vigorous stirring is essential to create an emulsion for phase transfer.[4]

  • Monitoring: Monitor by HPLC/UPLC at 254 nm. Reaction typically completes in 2-4 hours.[1][4]

  • Work-up: Cool to room temperature. Dilute with EtOAc. Wash organic layer with water (2x) and brine (1x).[3][4] Dry over Na₂SO₄.[1][4]

  • Purification: The isopropoxy group aids separation on silica gel.[1][4] Elute with Hexanes:EtOAc (gradient 10:1 to 4:1).[3][4]

Protocol B: Solubility Screening for Scale-Up

Before committing to a multi-kilo batch, validate solubility to prevent "crashing out" during reaction.

Methodology:

  • Weigh 100 mg of 4-Bromo-2-isopropoxy-5-methylaniline into 5 separate HPLC vials.

  • Add 500 µL of the candidate solvent (Toluene, 2-MeTHF, IPA, Acetonitrile, DCM) to each.[2][3]

  • Visual Check: If clear, solubility is >200 mg/mL.[1][4]

  • Thermal Stress: If solid remains, heat to 50°C.[1][4]

    • Observation: If it dissolves at 50°C but precipitates upon cooling to 20°C, this solvent is a candidate for recrystallization (likely IPA or Ethanol), not for reaction.[2][3][4]

    • Observation: If it remains dissolved at 20°C, it is a candidate for reaction solvent .[2][4]

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Protodehalogenation (Product is des-bromo aniline)Solvent acts as a hydride source (e.g., Ethanol, Isopropanol) or excessive heat.[1][2][3][4]Switch to non-protic solvents like Toluene or Dioxane.[1][4] Lower temperature to 80°C.
Low Conversion (Starting material remains)Catalyst poisoning by the free amine (-NH₂).[1][3][4]The free amine can coordinate to Pd.[4] Use a bidentate ligand catalyst (Pd(dppf)Cl₂) which is less susceptible to displacement than PPh₃.[3][4]
Dark Black Precipitate Pd "Black" formation (catalyst decomposition).[1][3][4]Insufficient ligand or oxygen ingress.[1][4] Ensure thorough degassing.[1][4] Add 1-2 mol% extra ligand (e.g., dppf) to stabilize Pd species.[2][3][4]
Hydrolysis of Isopropoxy Group Strong acidic conditions or high temp with Lewis Acids.[1][4]The aryl ether is generally stable, but avoid using BBr₃ or AlCl₃ in subsequent steps.[2][4] Ensure base (K₃PO₄) is used in coupling.[3][4]

References

  • Miyaura, N., & Suzuki, A. (1995).[2][3][4][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2][3][4] Link[2][3][4]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2][3][4] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[2][4] Link[2][3][4]

  • Pace, V., et al. (2012).[2][4] 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1][2][3][4] ChemSusChem, 5(8), 1369-1379.[2][4] Link[2][3][4]

  • National Center for Biotechnology Information. (2025).[1][4] PubChem Compound Summary for CID 11423, 4-Bromo-2-methylaniline. (Used for analog physicochemical comparisons). Retrieved from [Link]

Sources

Application

protecting group strategies for 4-Bromo-2-isopropoxy-5-methylaniline

Executive Summary This Application Note details the strategic protection of 4-Bromo-2-isopropoxy-5-methylaniline (CAS: 2055376-62-8), a critical building block in the synthesis of ALK inhibitors (e.g., Ceritinib analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the strategic protection of 4-Bromo-2-isopropoxy-5-methylaniline (CAS: 2055376-62-8), a critical building block in the synthesis of ALK inhibitors (e.g., Ceritinib analogs) and other kinase-targeted therapeutics.[1][2][3]

The molecule presents a specific synthetic challenge: the ortho-isopropoxy group creates significant steric hindrance around the primary amine, retarding the rate of protection compared to simple anilines. Furthermore, the 4-bromo handle must remain chemically active for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or halogen-metal exchange, while the isopropyl ether must survive the deprotection conditions.[1][2][3]

This guide provides validated protocols for Boc (tert-butoxycarbonyl) and Acetyl protection, selected for their orthogonality to Pd-catalyzed cross-coupling conditions and stability profiles.[1][2][3]

Strategic Analysis & Decision Matrix

The choice of protecting group (PG) is dictated by the intended downstream chemistry. The steric bulk of the 2-isopropoxy group (


) necessitates more forcing conditions for PG installation than typical anilines.[1][2][3]
Decision Tree: Selecting the Right PG

PG_Strategy cluster_considerations Critical Considerations Start Downstream Application? Pd_Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Start->Pd_Coupling Lithiation Lithiation / Grignard (Halogen-Metal Exchange) Start->Lithiation Storage Long-term Storage / Oxidation Prevention Start->Storage Boc Boc Protection (Mono- or Bis-Boc) Pd_Coupling->Boc Best Catalyst Compatibility Pivaloyl Pivaloyl / Bis-Silyl (Prevents Deprotonation) Lithiation->Pivaloyl Directing Group Ability Acetyl Acetyl Protection (High Stability) Storage->Acetyl Cost & Crystallinity C1 Ortho-Isopropoxy Sterics: Requires DMAP/Heat for Installation C2 Ether Stability: Avoid BBr3/Lewis Acids during Deprotection

Figure 1: Strategic decision framework for protecting group selection based on downstream synthetic requirements.

Technical Deep Dive: The Ortho-Effect

The 2-isopropoxy group exerts a "Steric Inhibition of Resonance" and a direct steric blockade.

  • Nucleophilicity: The amine is electron-rich due to the ether's inductive/mesomeric donation, theoretically increasing nucleophilicity.

  • Steric Reality: The bulky isopropyl group rotates out of plane, shielding the nitrogen lone pair. Standard protocols (e.g., Boc₂O in DCM at RT) often result in incomplete conversion or require extended reaction times (24-48h).[1][2][3]

  • Solution: The use of nucleophilic catalysts (DMAP) and polar aprotic solvents (THF, DMF) at elevated temperatures is mandatory to drive the reaction to completion efficiently.

Validated Protocols

Protocol A: Boc-Protection (Recommended for Cross-Coupling)

Target Product: tert-Butyl (4-bromo-2-isopropoxy-5-methylphenyl)carbamate[1][2][3]

Rationale: The Boc group is stable to basic Suzuki conditions and prevents catalyst poisoning by the free amine.

Reagents:

  • Substrate: 4-Bromo-2-isopropoxy-5-methylaniline (1.0 equiv)[1][2][3]

  • Boc Anhydride (

    
    ): 1.5 – 2.0 equiv (Excess required due to sterics)[1]
    
  • Base: Triethylamine (

    
    ) (2.0 equiv)[1]
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (10-20 mol%)[1][2][3]

  • Solvent: Anhydrous THF (Concentration: 0.5 M)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aniline (1.0 equiv) in anhydrous THF.

  • Activation: Add

    
     followed by DMAP. Stir at room temperature for 10 minutes. Note: The solution may darken slightly.
    
  • Addition: Add

    
     (dissolved in minimal THF) dropwise over 15 minutes.
    
  • Reaction: Heat the mixture to 60°C (oil bath temperature). Monitor by TLC (Hexanes:EtOAc 4:1) or LCMS.

    • Checkpoint: Standard anilines react at RT.[4] Due to the 2-isopropoxy group, heating is crucial to drive the reaction in < 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash successively with:

    • 0.5 M HCl (cold) – Critical to remove DMAP and unreacted aniline.

    • Saturated

      
      .
      
    • Brine.[4]

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.
    

Yield Expectation: 85-95%

Protocol B: Acetylation (Robust & Cost-Effective)

Target Product: N-(4-Bromo-2-isopropoxy-5-methylphenyl)acetamide[1][2][3]

Rationale: Best for storage or if acidic deprotection (required for Boc) is contraindicated by other functional groups.

Reagents:

  • Substrate (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.2 equiv) or Acetyl Chloride (1.1 equiv)[1]
    
  • Pyridine (solvent/base) OR DCM +

    
    [1][5]
    

Step-by-Step Methodology:

  • Setup: Dissolve aniline in DCM (0.5 M). Add

    
     (1.5 equiv).
    
  • Addition: Cool to 0°C. Add Acetyl Chloride dropwise. Note: AcCl is more reactive than

    
     and overcomes the steric hindrance more effectively at lower temperatures.
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl to remove amine salts.

  • Isolation: Evaporate solvent. The product often precipitates as a solid; wash with cold ether/hexanes.

Protocol C: Deprotection Strategies
Protecting GroupDeprotection ConditionsCompatibility with 2-isopropoxyNotes
Boc TFA / DCM (1:4) , RT, 1-2 hExcellent Isopropyl ethers are stable to TFA.[1][2][3] Avoid Lewis acids like

which will cleave the ether.
Boc 4M HCl in Dioxane , RTGood Aniline precipitates as HCl salt.
Acetyl NaOH (aq) / EtOH , RefluxGood Standard hydrolysis. Ensure Br does not hydrolyze (unlikely under these conditions).

Critical Warning - Ether Cleavage: Do NOT use


, 

, or concentrated HI for deprotection.[1][3] These reagents will cleave the 2-isopropoxy group, yielding the phenol (2-hydroxy-4-bromo-5-methylaniline), which is a degradation impurity.[1][2][3]

Troubleshooting Guide

  • Problem: Reaction stalls at 50% conversion (Boc protection).

    • Cause: Steric crowding prevents attack on the bulky

      
      .
      
    • Solution: Add a second portion of DMAP (10 mol%) and increase temperature to reflux (THF). Alternatively, use LiHMDS (1.1 equiv) at -78°C to deprotonate the amine, then add

      
       (The "Anion Method").
      
  • Problem: Formation of Bis-Boc species (

    
    ).
    
    • Cause: Excess

      
       and forcing conditions.
      
    • Solution: Treat the crude mixture with

      
       in MeOH at RT. This selectively cleaves one Boc group, returning the Mono-Boc product.[3]
      

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: New York, 2014. [1]

  • Agami, C.; Couty, F. "The Reactivity of the N-Boc Group: A Review." Tetrahedron2002 , 58(14), 2701-2724.[1][2][3] [1]

  • Knochel, P. et al. "Functionalization of Heterocycles via Mg and Zn Organometallics." Chem. Rev.2008 , 108, 3054. (Context for Lithiation/Metalation of protected anilines). [1]

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chem. Sci.[4]2011 , 2, 27-50.[1][2][3] (Context for protecting groups in coupling).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Debromination Side Reactions in Pd-Catalyzed Couplings

A Guide for Researchers, Scientists, and Drug Development Professionals Unwanted debromination, or hydrodebromination, is a frequent and challenging side reaction in palladium-catalyzed cross-coupling reactions. This pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Unwanted debromination, or hydrodebromination, is a frequent and challenging side reaction in palladium-catalyzed cross-coupling reactions. This process, where an aryl or vinyl bromide is reduced to the corresponding hydrocarbon (Ar-H), can significantly lower the yield of the desired product and complicate purification efforts. This guide provides practical troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate this common issue.

Troubleshooting Guide: Common Debromination Scenarios

This section addresses specific experimental issues where debromination is a common byproduct.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a significant amount of the debrominated starting material (Ar-H) alongside the desired biaryl product (Ar-Ar').

  • Low conversion of the aryl bromide starting material.

  • A complex product mixture that is difficult to purify.

Root Causes and Solutions:

Debromination in Pd-catalyzed couplings often occurs when a palladium-hydride (Pd-H) species forms and enters a competing catalytic cycle.[1] This Pd-H species can be generated from various sources within the reaction mixture.[1][2]

Potential CauseProposed Solution & Rationale
Aggressive Base Switch to a milder or sterically hindered base. Strong, nucleophilic bases (e.g., NaOH, KOtBu) can promote the formation of Pd-H species.[3] Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective for the coupling reaction while minimizing debromination.[1][3]
High Reaction Temperature Lower the reaction temperature. High temperatures can lead to the thermal decomposition of solvents, ligands, or other reagents, which can generate hydride sources.[3] It is advisable to run the reaction at the lowest effective temperature.
Choice of Ligand Screen different phosphine ligands. Electron-rich and bulky phosphine ligands can sometimes favor the reductive elimination pathway that leads to debromination.[3] Consider ligands that are less electron-donating, which may disfavor the hydrodehalogenation pathway.
Protic Solvents or Water Use anhydrous, aprotic solvents. Solvents like alcohols or the presence of water can act as hydride sources.[4] Using anhydrous aprotic solvents such as toluene, dioxane, or THF can minimize potential proton sources for hydrodehalogenation.[3]
Boronic Acid Instability Use a boronate ester or potassium trifluoroborate. Boronic acids can be prone to protodeboronation, an undesired side reaction where the C-B bond is cleaved and replaced with a C-H bond.[5] This can be more prevalent with electron-rich or heteroaromatic boronic acids. Using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.
Issue 2: Debromination of Nitrogen-Containing Heterocycles

Symptoms:

  • When functionalizing bromo-pyrroles, -indoles, or -imidazoles, the debrominated heterocycle is the major product.[6]

Root Causes and Solutions:

The N-H protons on certain nitrogen-containing heterocycles can be acidic and interfere with organometallic reagents or basic reaction conditions, leading to debromination.[1][6]

Potential CauseProposed Solution & Rationale
Acidic N-H Proton Protect the nitrogen atom. The acidic N-H proton can be a source of protons that facilitate debromination. Protecting the nitrogen with a suitable group (e.g., BOC, SEM) can prevent this side reaction.[4][6] The choice of protecting group is crucial, as some can be unstable under the reaction conditions.
Inappropriate Base Use a non-nucleophilic, sterically hindered base. A strong base can deprotonate the N-H group, which can lead to undesired side reactions. Using a weaker or more hindered base can minimize this issue.
Issue 3: Debromination During Heck Coupling Reactions

Symptoms:

  • Formation of the reduced arene (Ar-H) instead of the desired substituted alkene.

Root Causes and Solutions:

In Heck reactions, the formation of a Pd-H species is a key step in the catalytic cycle. However, if this species reductively eliminates with the aryl group, debromination occurs.

Potential CauseProposed Solution & Rationale
Hydride-Donating Base Avoid certain organic bases. Organic bases like triethylamine (Et₃N), while common in Heck reactions, can sometimes act as hydride donors, leading to debromination.[3] Consider using an inorganic base like K₂CO₃ or Cs₂CO₃.
Reaction Temperature Optimize the temperature. As with other coupling reactions, high temperatures can promote debromination.[3] Lowering the temperature may favor the desired Heck coupling pathway.

Experimental Protocols

Protocol 1: General Procedure for Optimizing a Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for optimizing a reaction where debromination is observed.

Reaction: Aryl Bromide + Arylboronic Acid → Biaryl Product

1. Reagent Preparation:

  • To an oven-dried Schlenk flask under an Argon atmosphere, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and a mild base such as K₃PO₄ (2.0 eq).[1]

  • Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).[1]

2. Solvent Addition:

  • Add anhydrous, degassed aprotic solvent (e.g., toluene, dioxane) via syringe.

3. Reaction Execution:

  • Stir the mixture at a reduced temperature (e.g., start at 40 °C) and monitor the reaction progress by TLC or LC-MS every hour.[1]

  • If the reaction is slow, incrementally increase the temperature by 10 °C intervals, while continuing to monitor for the formation of the debrominated byproduct.[1]

4. Work-up and Analysis:

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate).[1]

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Analyze the crude product by ¹H NMR to quantify the ratio of the desired biaryl product to the debrominated arene.[1]

Visualizing the Competing Pathways

The following diagram illustrates the desired Pd-catalyzed cross-coupling cycle and the competing hydrodebromination pathway.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Debromination Cycle A Pd(0)L_n B Ar-Pd(II)(Br)L_n A->B Oxidative Addition (Ar-Br) C Ar-Pd(II)(Ar')L_n B->C Transmetalation (Ar'-B(OR)2) E Ar-Pd(II)(Br)L_n C->A Reductive Elimination D Ar-Ar' C->D F Ar-Pd(II)(H)L_n E->F Hydride Transfer F->A Reductive Elimination G Ar-H F->G

Sources

Optimization

Technical Guide: Purification of 4-Bromo-2-isopropoxy-5-methylaniline

[1][2] Target Molecule: 4-Bromo-2-isopropoxy-5-methylaniline CAS: 1202858-65-8 Application: Key intermediate for ALK inhibitors (e.g., Ceritinib/LDK378).[1] Executive Summary & Critical Quality Attributes (CQAs) The puri...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Target Molecule: 4-Bromo-2-isopropoxy-5-methylaniline CAS: 1202858-65-8 Application: Key intermediate for ALK inhibitors (e.g., Ceritinib/LDK378).[1]

Executive Summary & Critical Quality Attributes (CQAs)

The purification of 4-Bromo-2-isopropoxy-5-methylaniline presents a specific challenge: separating the desired para-brominated product (relative to the amino group) from the ortho-brominated regioisomer (6-bromo) and poly-brominated species.[1] Due to the relatively low melting point of the free base (57–61°C), standard recrystallization often leads to "oiling out."[1]

The Solution: This guide prioritizes Acid-Salt Precipitation (Hydrochlorination) as the primary purification strategy.[1] This method converts the low-melting aniline into a high-melting crystalline salt, effectively rejecting regioisomers in the filtrate.[1]

Critical Quality Attributes (CQAs)
AttributeSpecificationMethodNote
Appearance Off-white to pale brown solidVisualDark color indicates oxidation.[1]
Purity (HPLC) > 98.0% (Area %)C18 RP-HPLCMonitor 6-Br isomer specifically.
Regioisomer < 0.5% (6-Bromo isomer)1H-NMR / HPLCCritical for downstream coupling.[1]
Melting Point 58–61°C (Free Base)CapillaryBroad range indicates isomer contamination.[1]

Impurity Profile & Origin Analysis

Understanding the origin of impurities is the first step to removal.[1] The bromination of 2-isopropoxy-5-methylaniline is governed by the directing effects of the amino (-NH₂), isopropoxy (-OiPr), and methyl (-CH₃) groups.[1]

G cluster_legend Directing Effects SM Starting Material 2-Isopropoxy-5-methylaniline Target TARGET (Major) 4-Bromo-2-isopropoxy- 5-methylaniline (Para to NH2) SM->Target NBS/Br2 (Major Path) Steric Control Impurity_Ortho IMPURITY 1 (Minor) 6-Bromo-2-isopropoxy- 5-methylaniline (Ortho to NH2) SM->Impurity_Ortho Regio-error (Sterically hindered) Impurity_Di IMPURITY 2 4,6-Dibromo species (Over-bromination) Target->Impurity_Di Excess Br2 Impurity_Ortho->Impurity_Di Excess Br2 Legend NH2: Strong Ortho/Para OiPr: Ortho/Para Me: Weak Ortho/Para

Figure 1: Reaction pathway showing the competition between the desired 4-bromo substitution and the 6-bromo impurity.[1]

Primary Purification Protocol: The Hydrochloride Salt Method[1]

Why this works: The 6-bromo isomer is sterically more crowded (flanked by -NH₂ and -CH₃) and often forms a more soluble or less crystalline hydrochloride salt compared to the 4-bromo target.[1]

Step-by-Step Methodology

Reagents:

  • Crude 4-Bromo-2-isopropoxy-5-methylaniline (dark oil or low-melting solid).[1]

  • Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).[1]

  • Acid: 4M HCl in Dioxane or HCl gas (bubbled).[1]

  • Anti-solvent: n-Heptane or MTBE.[1]

Protocol:

  • Dissolution: Dissolve the crude aniline (1.0 eq) in EtOAc (5–7 volumes). If the solution is dark/black, treat with activated charcoal (5% w/w) for 30 mins and filter through Celite.[1]

  • Salt Formation: Cool the solution to 0–5°C. Slowly add HCl (1.1 eq) dropwise.

    • Observation: A thick white/off-white precipitate should form immediately.[1]

  • Aging: Stir the slurry at 0–5°C for 2–3 hours. This "aging" allows Ostwald ripening, where small impure crystals dissolve and pure crystals grow.[1]

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the cake with cold EtOAc/Heptane (1:1 mixture). This removes the mother liquor containing the soluble 6-bromo isomer and non-basic impurities.[1]

  • Free Base Recovery (Optional):

    • Suspend the wet cake in water/DCM (1:1).

    • Adjust pH to >10 using 10% NaOH or saturated NaHCO₃.[1]

    • Separate organic layer, dry over Na₂SO₄, and concentrate to obtain the purified free base.[1]

Secondary Protocol: Recrystallization (Free Base)[1]

If salt formation is not viable, recrystallization of the free base requires careful solvent selection to avoid oiling out.

Solvent Screening Table
Solvent SystemSuitabilityOutcomeRecommendation
Methanol/Water MediumRisk of oiling out if water added too fast.[1]Use only with seeding.[1]
Hexane/EtOAc (9:1) High Good crystallization; impurities stay in Hexane.[1]Recommended.
Ethanol (Abs) LowSolubility too high; low recovery.[1]Not recommended.
Toluene/Heptane MediumGood for removing non-polar impurities.[1]Requires cooling to -10°C.

Procedure (Hexane/EtOAc):

  • Dissolve crude solid in minimum hot EtOAc (50°C).

  • Slowly add warm Hexane until slight turbidity persists.

  • Add a seed crystal of pure product.

  • Cool slowly to Room Temperature (RT), then to 0°C.

  • Filter and wash with cold Hexane.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening?

Cause: The melting point (57–61°C) is close to the solvent boiling point, or the impurity profile lowers the eutectic point.[1] Fix:

  • Switch to Salt Method: Convert to HCl salt (MP >150°C) to bypass this physical limitation.[1]

  • Seed: You must seed the solution at a temperature 5–10°C below the saturation point.[1]

  • Lower Concentration: Dilute the solution slightly to prevent phase separation before crystallization.

Q2: HPLC shows a "shoulder" peak on the main peak. Is this the isomer?

Analysis: Yes, the 6-bromo isomer is structurally very similar and often elutes just before or after the main peak on C18 columns.[1] Fix:

  • Use a Phenyl-Hexyl column instead of C18.[1] The pi-pi interactions often separate regioisomers better than pure hydrophobicity.[1]

  • Run a slower gradient (e.g., 0.5% change per minute) around the elution time.

Q3: The product color is dark brown/purple.

Cause: Anilines are prone to oxidation (formation of quinone-imines).[1] Fix:

  • Perform all recrystallizations under Nitrogen/Argon atmosphere.[1]

  • Add Sodium Bisulfite (NaHSO₃) during the aqueous workup or wash the organic layer with it to reduce oxidized species.[1]

Analytical Validation (HPLC Method)[1]

To confirm the removal of the 6-bromo isomer, use the following indicative conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]

  • Expected Retention:

    • 6-Bromo isomer: ~12.5 min (typically elutes earlier due to ortho-steric twisting).[1]

    • 4-Bromo target: ~13.2 min.[1]

    • Dibromo impurity: ~16.0 min.[1]

References

  • Ceritinib Synthesis & Intermediates

    • Source: Google Patents (WO2016199020A1).[1] "Process for preparation of ceritinib." Describes the handling of amino-aryl intermediates and salt formation strategies.

    • [1]

  • Regioselectivity in Aniline Bromination

    • Source: Beilstein Journal of Organic Chemistry.[1] "Regioselective chlorination and bromination of unprotected anilines."

    • [1]

  • Physical Properties & Safety

    • Source: Sigma-Aldrich / MilliporeSigma. "4-Bromo-2-methylaniline Safety & Properties."[1] (Analogous structure data).

    • [1]

  • General Purification of Bromo-Anilines

    • Source: Organic Syntheses, Coll.[1] Vol. 1, p.111 (1941).[1] "3-Bromo-4-aminotoluene."[1] Demonstrates the classic HCl salt purification method for bromo-anilines.

    • [1]

Sources

Troubleshooting

solubility issues of bromo-isopropoxy-anilines in organic solvents

Welcome to the Technical Support Center for Functionalized Anilines. Subject: Troubleshooting Solubility & Handling of Bromo-Isopropoxy-Anilines Ticket ID: BIA-SOLV-001 Support Tier: Level 3 (Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Functionalized Anilines.

Subject: Troubleshooting Solubility & Handling of Bromo-Isopropoxy-Anilines Ticket ID: BIA-SOLV-001 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Chemical Profile

User Context: You are likely working with intermediates for kinase inhibitors (e.g., EGFR targets) or liquid crystal precursors.[1] The Molecule: Bromo-isopropoxy-anilines possess a unique "push-pull" electronic structure and a "Janus-faced" polarity profile that creates specific solubility challenges.[1]

  • The Aniline (

    
    ):  H-bond donor, basic, prone to oxidation (browning).[1]
    
  • The Bromine (

    
    ):  Lipophilic, heavy atom effect (increases density), electron-withdrawing.[1]
    
  • The Isopropoxy (

    
    ):  The critical troublemaker.[1] It adds lipophilicity but, unlike a methoxy group, its steric bulk and rotational freedom often inhibit tight crystal packing, leading to the dreaded "oiling out" phenomenon during recrystallization.
    

Diagnostic Workflow

Before proceeding, identify your specific failure mode using the logic tree below.

Solubility_Diagnostics Start START: What is the primary issue? Issue_Dissolve Cannot dissolve for reaction/analysis Start->Issue_Dissolve Issue_Crash Precipitation during reaction Start->Issue_Crash Issue_Oil Product 'oils out' during purification Start->Issue_Oil Action_Heat Check Solvent Choice (See Table 1) Issue_Dissolve->Action_Heat Solid persists Action_CoSolv Switch to High-BP Ether (Dioxane/Diglyme) Issue_Crash->Action_CoSolv Catalyst/SM crash Action_Seed Protocol B: Seeding & Trituration Issue_Oil->Action_Seed Phase separation

Figure 1: Diagnostic decision tree for common solubility failure modes.

Solubility Matrix & Solvent Selection

The isopropoxy group renders these compounds surprisingly soluble in non-polar solvents compared to parent anilines, but less soluble in water.

Table 1: Empirical Solubility Guide

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated DCM, ChloroformExcellent Primary choice for loading columns or initial dissolution.[1]
Polar Aprotic DMSO, DMFHigh Good for

reactions.[1] Warning: Difficult to remove during workup; tends to hold water which inhibits crystallization.[1]
Ethers THF, 1,4-DioxaneGood Preferred for Buchwald-Hartwig couplings.[1] Dioxane (BP 101°C) is superior to THF if heating is required.[1]
Alcohols Methanol, IsopropanolModerate Best for Recrystallization. Solubility increases drastically with heat (

).[1]
Hydrocarbons Hexanes, HeptanePoor Use strictly as an anti-solvent to force precipitation.[1]
Water WaterInsoluble Only soluble if pH < 2 (Protonated form).[1]

Troubleshooting Guides (Q&A)

Module A: Recrystallization & "Oiling Out"

Q: I tried recrystallizing from hot Ethanol, but as it cooled, a milky oil separated at the bottom instead of crystals. How do I fix this?

The Science: This is the "Lattice Energy vs. Solvation Entropy" conflict. The flexible isopropoxy chain acts as an internal solvent, lowering the melting point. If the temperature where the solution becomes saturated is higher than the melting point of the solid, the compound comes out as a liquid (oil).

Corrective Protocol:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add a Seed Crystal: If you have any solid material (even crude), add a speck at a temperature slightly below boiling.

  • The "Cloud Point" Method:

    • Add the anti-solvent (e.g., water or heptane) dropwise to the hot solution until it just turns cloudy.

    • Add 1 drop of the good solvent (Ethanol) to clear it.

    • Insulate the flask (wrap in foil/cotton) to cool it extremely slowly. Rapid cooling favors oiling; slow cooling favors lattice stacking.[1]

Module B: Reaction Solvent Incompatibility

Q: My starting material dissolved in Toluene, but after adding the catalyst and base, a gummy solid crashed out and the reaction stalled.

The Science: While your bromo-isopropoxy-aniline is lipophilic (soluble in Toluene), the catalytic cycle often involves ionic intermediates or polar complexes (e.g., Pd-oxidative addition complexes).[1] Furthermore, inorganic bases (


, 

) are insoluble in Toluene.

Corrective Protocol:

  • Switch Solvent System: Move to 1,4-Dioxane or Toluene/t-Butanol (4:1) .[1] The alcohol co-solvent helps solubilize the inorganic base and polar intermediates.

  • Phase Transfer Catalysis: If staying in non-polar solvents, add 10 mol% TBAB (Tetrabutylammonium bromide) to shuttle the base into the organic phase.

Module C: Chromatography Issues

Q: On TLC, the spot streaks. On the column, the compound elutes over 20 fractions. Why?

The Science: The aniline nitrogen is basic (


).[1] It forms hydrogen bonds with the acidic silanols (

) on the silica gel surface, causing "drag."

Corrective Protocol:

  • Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading.

  • Mobile Phase: Maintain 0.5% to 1% TEA in your eluent system (e.g., Hexane/EtOAc + 1% TEA).[1] This blocks the acidic sites on the silica.

Standard Operating Protocols (SOPs)

Protocol A: Acid-Base Extraction (Purification)

Use this when recrystallization fails due to oiling.[1]

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Protonation (Extraction): Wash the organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[1][2] The aniline becomes an anilinium salt (

      
      ), which is water-soluble.[1] Neutral impurities remain in the EtOAc.
      
  • Separation: Keep the Aqueous Layer .[1] Discard the EtOAc (organic) layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or Sat.

    
      until pH > 10.[1]
    
    • Observation: The solution will turn cloudy as the free-base aniline precipitates.

  • Recovery: Extract the cloudy aqueous mixture with fresh DCM (

    
    ). Dry over 
    
    
    
    and concentrate.
Protocol B: Seed-Initiated Crystallization

Use this for stubborn oils.[1]

Crystallization_Workflow Step1 Dissolve in min. hot MeOH/EtOH Step2 Add Water dropwise until turbid Step1->Step2 Step3 Re-heat to clear Step2->Step3 Step4 Scratch glass with rod Step3->Step4 Step5 Cool to RT (Do not freeze yet) Step4->Step5

Figure 2: Workflow for inducing crystallization in oily aniline derivatives.

References

  • BenchChem. (2025).[1][3][4] Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction. Retrieved from

  • Chemistry Steps. (2021). Solubility of Organic Compounds: Principles of Intermolecular Interactions. Retrieved from

  • Fluorochem. (n.d.).[1] Product Specification: 3-Bromo-4-isopropoxyaniline.[1][5] Retrieved from [1]

  • ResearchGate. (2022).[1][6] How to recrystallize an oily compound after column chromatography? Retrieved from

  • Wikipedia. (n.d.).[1] 4-Bromoaniline Properties and Reactions. Retrieved from [1]

Disclaimer: This guide is based on general chemical principles of halogenated alkoxy-anilines. Always consult the specific SDS for your compound before handling.

Sources

Optimization

optimizing catalyst loading for aniline cross-coupling reactions

Technical Support Center: Aniline Cross-Coupling Optimization Topic: Optimizing Catalyst Loading for Buchwald-Hartwig Amination Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aniline Cross-Coupling Optimization Topic: Optimizing Catalyst Loading for Buchwald-Hartwig Amination Assigned Specialist: Dr. A. Vance, Senior Application Scientist Ticket Status: Open

Welcome to the Catalysis Optimization Hub

You are likely here because your Buchwald-Hartwig amination is either too expensive (high loading required) or inconsistent (stalling reactions). In drug discovery and process chemistry, the instinct is often to "add more catalyst" to force a reaction. However, in palladium catalysis, higher loading can sometimes lead to lower turnover frequencies (TOF) due to the formation of inactive palladium aggregates (Pd black) or dimers.

This guide moves beyond "add more equivalents" and focuses on the kinetic behavior of your reaction. We will use a diagnostic approach to determine if your catalyst is dying, inhibited, or simply failing to activate.

Part 1: The Diagnostic Framework

Before adjusting loading, you must identify the failure mode . Is the catalyst deactivating (death), or is the product inhibiting the active site?

Visualizing the Troubleshooting Logic

The following flowchart outlines the decision process for optimizing loading based on reaction outcomes.

TroubleshootingLogic Start Issue: Reaction Stalls or Requires High Loading CheckColor Visual Check: Is the solution black/precipitated? Start->CheckColor YesBlack Yes: Pd-Black Formation CheckColor->YesBlack Precipitate Visible NoBlack No: Solution remains clear/orange CheckColor->NoBlack Homogeneous SolBlack Solution: 1. Switch to bulky ligand (e.g., BrettPhos) 2. Lower Temp 3. Check O2 ingress YesBlack->SolBlack SpikeTest Perform 'Spike Test' (Add fresh catalyst at stall point) NoBlack->SpikeTest Resumes Reaction Resumes SpikeTest->Resumes Rate Increases StaysStalled Reaction Stays Stalled SpikeTest->StaysStalled No Change DiagDeath Diagnosis: Catalyst Death (Thermal instability or Poisoning) Resumes->DiagDeath DiagInhib Diagnosis: Product Inhibition or Substrate Poisoning StaysStalled->DiagInhib

Caption: Decision tree for diagnosing catalyst failure modes. Blue nodes represent decision points; Red/Green indicate outcomes.

Part 2: Troubleshooting & FAQs

Issue 1: "My reaction runs fast initially but stalls at 60% conversion. Adding more catalyst at the start doesn't help."

Diagnosis: This is a classic signature of Catalyst Deactivation or Product Inhibition .[1]

  • Technical Insight: If adding more catalyst at the start doesn't help, you might be hitting a solubility limit or inducing aggregation. If the reaction stalls while the mixture is still homogeneous (no Pd black), the amine product might be binding to the Pd center, preventing further turnover (Product Inhibition).

  • Corrective Action:

    • Perform the Spike Test (See Part 3).

    • Switch Precatalysts: If you are using a Generation 3 (G3) precatalyst, the carbazole byproduct released upon activation can sometimes inhibit the reaction.[2][3] Switch to a G4 precatalyst (methylated backbone), which prevents the carbazole from rebinding to the metal center [1].

    • Check for Iodide Inhibition: If coupling Aryl Iodides, the released iodide ions can form bridging dimers

      
       that are inactive. Switch to Aryl Bromides or add a silver salt (AgOTf) to scavenge iodide (though this is expensive for scale-up) [2].
      
Issue 2: "I need 5-10 mol% loading to get any conversion. How do I lower this?"

Diagnosis: Poor activation efficiency or "Cocktail" Catalysis.

  • Technical Insight: If you are using traditional Pd sources like

    
     or 
    
    
    
    with a phosphine ligand, you rely on in situ reduction to generate the active
    
    
    species. This process is often inefficient, meaning your effective loading is much lower than your calculated loading.
  • Corrective Action:

    • Adopt Advanced Precatalysts: Move to Pd-PEPPSI or Buchwald G4 precatalysts. These are pre-formed

      
       species that reduce cleanly to 
      
      
      
      upon exposure to base. This ensures a 1:1 correlation between added Pd and active species, often allowing loading reduction from 5 mol% to <0.5 mol% [3].
    • Grind Your Base: In Buchwald-Hartwig couplings using inorganic bases (

      
      , 
      
      
      
      ), the deprotonation of the amine often occurs at the solid-liquid interface. Large particle sizes reduce surface area, slowing the cycle and forcing you to add more catalyst to compensate for slow kinetics. Grind bases to a fine powder or use micronized grades.
Issue 3: "My results are inconsistent. One day 90% yield, next day 40%."

Diagnosis: Oxygen sensitivity at low loading.

  • Technical Insight: As you lower catalyst loading (e.g., <1 mol%), the system becomes hypersensitive to trace oxygen. A 1 mol% loading means you have very little "sacrificial" Pd to scavenge oxygen.

  • Corrective Action:

    • Stock Solutions: Weighing <2 mg of catalyst is prone to static and balance errors. Make a stock solution of the catalyst in dry solvent (e.g., THF or Toluene) inside a glovebox. Dispense by volume.

    • End-of-Reaction Check: If the reaction mixture is clear/yellow at the end, the catalyst is likely still active. If it is black/colorless, it died. Inconsistent "death times" usually point to variable inert gas purging quality.

Part 3: Advanced Optimization Protocols

Protocol A: The Catalyst Spike Test

Use this to distinguish between catalyst death and product inhibition.[1]

  • Setup: Run your standard reaction (e.g., 1 mol% loading) and monitor conversion by HPLC/GC.

  • Monitor: Wait until the reaction stalls or the rate slows significantly (e.g., 50% conversion).

  • Spike: Inject a fresh aliquot of catalyst (0.5 mol%) dissolved in degassed solvent.

    • Scenario A (Rate Jumps): The original catalyst died. Solution: Use a more stable ligand (e.g., switch from XPhos to BrettPhos) or lower the temperature.

    • Scenario B (No Change): The catalyst is alive but inhibited by the product, or the base is depleted. Solution: Check pH/base solubility or screen different ligands that resist amine binding.

Protocol B: Visual Kinetic Profiling (Simplified RPKA)

Use this to determine the minimum necessary loading.

Instead of running one reaction, run three parallel reactions at different loadings (e.g., 0.25%, 0.5%, 1.0%) and plot Yield vs. Time .

Time (min)0.25 mol% Yield0.50 mol% Yield1.0 mol% Yield
155%12%30%
3010%25%65%
6015%48%95%
12020% (Stall)90%98%
  • Interpretation:

    • If the 1.0% run finishes in 60 mins, but the 0.25% run dies at 20%, you have a stability issue.

    • Goal: You want the shape of the curves to be identical (just scaled by time). If the low-loading curve flattens out prematurely, you cannot lower the loading without changing the ligand system [4].

Part 4: The Mechanism of Activation (Why G4?)

Understanding how your catalyst enters the cycle helps you choose the right loading.

ActivationCycle Precat G4 Precatalyst (Air Stable Pd(II)) Active L-Pd(0) (Active Species) Precat->Active Rapid Activation (- Methylcarbazole) Base Base (e.g., NaOtBu) Base->Active Promotes OxAdd Oxidative Addition (Ar-Pd-X) Active->OxAdd + Ar-X OxAdd->Active Cycle Completes Dimer [L-Pd-I]2 Dimer (Inactive/Resting) OxAdd->Dimer High [I-] or Low Ligand Ratio Dimer->OxAdd Slow Re-entry

Caption: Activation pathway of Buchwald G4 precatalysts vs. deactivation pathways (Dimerization).

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methylcarbazole Production from Buchwald G3 Precatalysts: Addressing a Hidden Issue. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 12(18), 4749–4755. Link

  • Blackmond, D. G. (2005).[4] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302–4320. Link

Sources

Troubleshooting

Technical Support Center: Palladium Removal from Aniline Products

Status: Operational Topic: Impurity Scavenging / Heavy Metal Remediation Target Analyte: Palladium (Pd) Matrix: Aniline Derivatives (Basic, Oxidation-Prone) Core Directive & Compliance Context Why is this hard? Anilines...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Impurity Scavenging / Heavy Metal Remediation Target Analyte: Palladium (Pd) Matrix: Aniline Derivatives (Basic, Oxidation-Prone)

Core Directive & Compliance Context

Why is this hard? Anilines present a unique "double-bind" challenge in palladium removal. Unlike neutral molecules, the basic nitrogen in aniline acts as a competitive ligand, coordinating strongly to residual Pd species. Standard silica or weak scavengers often fail because the Pd-Aniline bond is thermodynamically stable. Furthermore, aggressive treatments (like oxidative washes) can degrade electron-rich anilines into colored impurities (quinones/azobenzenes).

Regulatory Target (ICH Q3D R2): Your target depends on the delivery mechanism.

  • Oral: < 10 ppm (based on 100 µ g/day PDE and 10g max daily dose).[1]

  • Parenteral: < 1 ppm (typically).

Diagnostic Triage: Select Your Protocol

Before adding reagents, assess your crude material.[2] Use the decision matrix below to select the correct remediation path.

Pd_Removal_Decision_Tree Start START: Crude Aniline Product Pd_Level Current Pd Level? Start->Pd_Level High_Pd > 1000 ppm (Gross Contamination) Pd_Level->High_Pd Low_Pd < 500 ppm (Polishing Step) Pd_Level->Low_Pd Check_Color Is Product Color Sensitive? High_Pd->Check_Color Method_C PROTOCOL C: SiliaMetS® Thiol/DMT Low_Pd->Method_C High Value / Low Loss req. Solubility Is Product Soluble in Water-Immiscible Solvent? Method_A PROTOCOL A: Activated Carbon (Pre-treat) Method_A->Low_Pd Pd Reduced Method_B PROTOCOL B: Cysteine/NAC Wash Method_B->Low_Pd Polishing Needed Check_Color->Method_A No (Stable) Check_Color->Method_B Yes (Oxidation Risk)

Figure 1: Decision Logic for Palladium Remediation Strategies.

Execution Protocols

Protocol A: The "Soft" Extraction (L-Cysteine / NAC)

Best for: Lab-scale, cost-sensitive projects, or anilines sensitive to oxidation. Mechanism: L-Cysteine and N-Acetylcysteine (NAC) are water-soluble ligands with high affinity for Pd. They strip Pd from the organic phase into the aqueous phase.

Step-by-Step:

  • Preparation: Dissolve the crude aniline in a water-immiscible solvent (EtOAc, MTBE, or Me-THF). Avoid DCM if possible (emulsion risk).

  • Reagent Prep: Prepare a 10% w/v aqueous solution of N-Acetylcysteine (NAC) or L-Cysteine .

    • Note: NAC is often preferred due to better solubility and slightly lower risk of foul odors.

  • The Wash: Add the aqueous scavenger solution to the organic layer (Ratio: 0.5 vol aqueous to 1 vol organic).

  • Heat & Agitate: Heat the biphasic mixture to 40–50°C and stir vigorously for 1–4 hours .

    • Critical: Room temperature washes are often insufficient for breaking the Pd-Aniline complex.

  • Separation: Cool to RT. Separate phases. The Pd will migrate to the aqueous layer (often turning it dark/colored).

  • Repeat: Perform a second wash if Pd > 50 ppm.

  • Polishing: Wash organic layer with 5% NaHCO₃ (to remove residual acid/thiol) and brine.

Protocol B: Functionalized Silica (The Industry Standard)

Best for: Final APIs, GMP scale-up, and reaching < 10 ppm consistently. Recommended Scavengers:

  • SiliaMetS® Thiol (Si-SH): The general workhorse. Good for Pd(II) and Pd(0).

  • SiliaMetS® DMT (Dimercaptotriazine): Higher affinity. Use this if Thiol fails to reach < 10 ppm or if the Pd is heavily chelated by the aniline.

Step-by-Step:

  • Solvent Check: Ensure product is fully dissolved (THF, MeOH, DMF, or EtOAc).

  • Loading Calculation: Add 4–8 molar equivalents of scavenger relative to the residual Pd content (not the product).

    • Shortcut: If Pd content is unknown, start with 10-20% w/w loading relative to the mass of the crude product.

  • Incubation: Add resin. Heat to 50–60°C . Stir for 4–12 hours .

    • Why Heat? Diffusion into silica pores is endothermic; heat improves kinetics and equilibrium.

  • Filtration: Filter hot through a 0.45 µm pad (or Celite) to remove the silica.

  • Validation: Test filtrate via ICP-MS or colorimetric spot test.

Protocol C: Activated Carbon (The Pre-Filter)

Best for: Gross contamination (> 1000 ppm). Warning: Carbon can oxidize electron-rich anilines. Use "Chemically Activated" carbons (like phosphoric acid activated) rather than "Steam Activated" if pH sensitivity is an issue.

  • Slurry: Add 10–50% w/w Activated Carbon (e.g., Darco KB-G or Norit).

  • Time: Stir at RT or 40°C for 1–2 hours. Do not stir overnight (increases risk of side reactions).

  • Filter: Remove carbon. Proceed to Protocol B for final polishing.

Technical Data & Comparison

FeatureL-Cysteine / NAC WashFunctionalized Silica (Thiol/DMT)Activated Carbon
Selectivity High (Metal specific)Very HighLow (Adsorbs product too)
Yield Loss < 5% (Phase separation)< 2% (Physical entrapment only)10–20% (Common)
Pd Limit Typically ~20–50 ppm< 1–5 ppm~100 ppm
Cost LowHighVery Low
Aniline Risk Low (Gentle)Very Low (Inert support)Medium (Oxidation risk)

Troubleshooting & FAQs

Q: I used SiliaMetS Thiol at RT overnight, but Pd is still 200 ppm. Why? A: The kinetics of solid-phase scavenging are diffusion-controlled. At Room Temperature (RT), the aniline stays coordinated to the Pd. You must add thermal energy (50–60°C) to shift the equilibrium from Pd-Aniline to Pd-Thiol.

Q: My aniline product turned black after carbon treatment. A: Activated carbon often contains surface oxides and metals (Fe, Cu) that catalyze the oxidation of anilines to quinoid species.

  • Fix: Switch to SiliaMetS Thiol (inert backbone) or perform the NAC wash (Protocol A) under a nitrogen atmosphere.

Q: Which is better for basic amines: Thiol or TAAcOH? A: Use Thiol or DMT . Avoid TAAcOH (Triaminetetraacetic acid) or SCX (Strong Cation Exchange) resins. These are acidic and will protonate your aniline, binding the product to the resin rather than just the metal, leading to massive yield loss.

Q: How do I quickly check if the Pd is gone without running ICP-MS every time? A: Use a qualitative colorimetric spot test (e.g., Sodium Diethyldithiocarbamate or Pyridylazo-resorcinol).

  • Method: Place a drop of filtrate on filter paper + 1 drop of reagent.

  • Result: Red/Orange stain = High Pd. No color change = Likely < 50 ppm.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide & Selection Table. Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R2) on Elemental Impurities. Link

  • Biotage. Strategies for Removing Palladium from Reaction Mixtures. Link

  • Rosner, T., et al. (2023).[3] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Methods for Ceritinib Intermediates

In the landscape of targeted cancer therapy, Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, stands as a critical treatment for non-small cell lung cancer (NSCLC).[1][] The synthetic pathway to this compl...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor, stands as a critical treatment for non-small cell lung cancer (NSCLC).[1][] The synthetic pathway to this complex molecule involves several key intermediates, the purity of which is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Ceritinib intermediates, offering experimentally-backed insights for researchers and drug development professionals.

The Criticality of Purity in Ceritinib Synthesis

The synthesis of Ceritinib is a multi-step process involving various chemical transformations.[1][3][4] Impurities can arise from starting materials, by-products of side reactions, or degradation of the intermediates themselves. These impurities, if not controlled, can carry over to the final API, potentially altering its pharmacological profile or introducing toxicity. Therefore, robust and reliable analytical methods are essential to monitor the purity of each intermediate.

The structure of Ceritinib, with its multiple functional groups, presents a unique set of analytical challenges. The intermediates in its synthesis are also structurally complex, requiring highly specific and sensitive analytical methods to ensure their purity.

Foundational Principles: A Risk-Based Approach to Method Development

Modern analytical method development, as guided by the International Council for Harmonisation (ICH), emphasizes a systematic, risk-based approach.[5][6][7][8] This involves defining an Analytical Target Profile (ATP) at the outset, which prospectively outlines the method's intended purpose and desired performance characteristics.[6] For the purity analysis of Ceritinib intermediates, the ATP would prioritize high specificity to resolve the main component from all potential impurities, adequate sensitivity to detect and quantify trace impurities, and robustness to ensure method reliability across different laboratories and instruments.

Comparative Analysis of HPLC Methods

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of small organic molecules like Ceritinib and its intermediates due to its versatility and wide applicability.[9][10] The selection of the stationary phase, mobile phase composition, and detector are critical parameters that dictate the success of the separation.

Method 1: A Stability-Indicating RP-HPLC Method

One established approach for Ceritinib itself, which can be adapted for its intermediates, employs a stability-indicating RP-HPLC method.[11][12][13] This type of method is crucial as it can separate the active ingredient from its degradation products, providing a clear picture of the compound's stability under various stress conditions.[14]

Key Features:

  • Column: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention and separation for a broad range of non-polar to moderately polar compounds.[10] A Hypersil BDS C18 column (250×4.6mm, 5.0μ particle size) has been successfully used.[11][12]

  • Mobile Phase: A common mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer.[15] For instance, a mobile phase of acetonitrile and acetate buffer (pH 3.7) in a 50:50 v/v ratio has been reported to be effective.[12]

  • Detection: UV detection is typically employed, with the wavelength set at a λmax of the analyte for optimal sensitivity. For Ceritinib, a detection wavelength of 272 nm has been utilized.[11]

Parameter Method 1: Stability-Indicating RP-HPLC
Column Hypersil BDS C18 (250×4.6mm, 5.0μ)[11][12]
Mobile Phase Acetonitrile: Acetate Buffer (pH 3.7) (50:50 v/v)[11][12]
Flow Rate 1.0 mL/min[11][12]
Detection UV at 272 nm[11]
Column Temperature 40°C[11][12]

This method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[11] The precision of such methods is typically excellent, with a relative standard deviation (%RSD) of less than 2%.[11]

Method 2: Rapid UPLC-MS/MS for High-Throughput Analysis

For applications requiring higher throughput and greater sensitivity, such as in pharmacokinetic studies or for the analysis of complex matrices, an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is a powerful alternative.[16][17][18]

Key Features:

  • Column: UPLC systems utilize columns with smaller particle sizes (typically <2 µm) to achieve faster separations and higher resolution. A Waters XBridge C18 column (50 mm × 2.1 mm, 3.5 μm) has been used for the analysis of Ceritinib.[16][17]

  • Mobile Phase: Gradient elution is often employed in UPLC-MS/MS to effectively separate a wide range of compounds in a short time. A mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common choice.[18]

  • Detection: Tandem mass spectrometry provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). For Ceritinib, the transition m/z 558.2 → 433.2 has been used.[16][17]

Parameter Method 2: UPLC-MS/MS
Column Waters XBridge C18 (50 mm × 2.1 mm, 3.5 μm)[16][17]
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile[18]
Flow Rate 0.800 mL/min[18]
Detection ESI+ with MRM transition m/z 558.2 → 433.2[16][17]
Run Time As short as 3.6 - 5 minutes[16][17][18]

This method offers significantly shorter run times compared to traditional HPLC, making it suitable for analyzing a large number of samples. The validation of such methods typically follows FDA and EMEA guidelines.[16]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is adapted from a validated method for Ceritinib and can be used as a starting point for the analysis of its intermediates.[11][12]

1. Preparation of Mobile Phase:

  • Prepare an acetate buffer by dissolving a suitable amount of sodium acetate in HPLC grade water and adjusting the pH to 3.7 with acetic acid.
  • Mix the acetate buffer and acetonitrile in a 50:50 (v/v) ratio.
  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

2. Standard and Sample Preparation:

  • Prepare a stock solution of the Ceritinib intermediate reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase).
  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
  • Prepare sample solutions by dissolving the intermediate in the mobile phase to a known concentration.

3. Chromatographic Conditions:

  • Column: Hypersil BDS C18 (250×4.6mm, 5.0μ)
  • Mobile Phase: Acetonitrile: Acetate Buffer (pH 3.7) (50:50 v/v)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: 40°C
  • Detection: UV at an appropriate wavelength for the intermediate.

4. System Suitability:

  • Before sample analysis, perform system suitability tests by injecting a standard solution multiple times.
  • The %RSD of the peak area, retention time, tailing factor, and theoretical plates should be within acceptable limits (typically %RSD < 2%).[11]

5. Analysis:

  • Inject the standard solutions to construct a calibration curve.
  • Inject the sample solutions to determine the purity of the intermediate.
Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method.[12][14]

1. Stress Conditions:

  • Acid Hydrolysis: Treat the intermediate with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
  • Base Hydrolysis: Treat the intermediate with a base (e.g., 0.1 N NaOH) at an elevated temperature.
  • Oxidative Degradation: Treat the intermediate with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
  • Thermal Degradation: Expose the solid intermediate to dry heat (e.g., 80°C).
  • Photolytic Degradation: Expose the intermediate solution to UV light.

2. Sample Preparation:

  • After exposure to the stress condition for a specified time, neutralize the acidic and basic samples.
  • Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

3. Analysis:

  • Analyze the stressed samples using the developed HPLC method.
  • The method is considered stability-indicating if the degradation products are well-resolved from the main peak of the intermediate.

Visualization of Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps, from understanding the analyte to full method validation.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Validation cluster_3 Phase 4: Implementation Analyte_Properties Analyte Characterization (pKa, logP, solubility) ATP Define Analytical Target Profile (ATP) Analyte_Properties->ATP Informs Column_Screening Column & Stationary Phase Selection ATP->Column_Screening Guides Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic %) Column_Screening->Mobile_Phase_Opt Leads to Gradient_Dev Gradient Development Mobile_Phase_Opt->Gradient_Dev Refines Forced_Degradation Forced Degradation Studies Gradient_Dev->Forced_Degradation Enables Validation Method Validation (ICH Q2(R2)) Forced_Degradation->Validation Confirms Specificity Routine_Analysis Routine Analysis & Lifecycle Management Validation->Routine_Analysis Permits

Caption: Workflow for HPLC Method Development.

Conclusion

The selection of an appropriate HPLC method for the purity analysis of Ceritinib intermediates is a critical step in ensuring the quality and safety of the final drug product. While a stability-indicating RP-HPLC method with UV detection provides a robust and reliable approach for routine quality control, UPLC-MS/MS offers a high-throughput and highly sensitive alternative for more demanding applications. The choice between these methods will depend on the specific requirements of the analysis, including the desired speed, sensitivity, and the complexity of the sample matrix. By following a systematic approach to method development and validation, as outlined in this guide, researchers and drug development professionals can establish reliable analytical procedures that are fit for their intended purpose.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • SciSpace. (2017, November 28). Development And Validation Of Stability Indicating RP-HPLC Method For Determination Of Ceritinib. Retrieved from [Link]

  • PubMed. (2019, September 21). A selective and robust UPLC-MS/MS method for the simultaneous quantitative determination of anlotinib, ceritinib and ibrutinib in rat plasma and its application to a pharmacokinetic study. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • RSC Publishing. (2019, July 17). A selective and robust UPLC-MS/MS method for the simultaneous quantitative determination of anlotinib, ceritinib and ibrutinib in rat plasma and its application to a pharmacokinetic study. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubMed. (2014, November 15). Liquid Chromatography Tandem Mass Spectrometry Method for the Quantitative Analysis of Ceritinib in Human Plasma and Its Application to Pharmacokinetic Studies. Retrieved from [Link]

  • Scilit. Ultrafast Quantitative MS-Based Method for Ceritinib Analysis in Human Plasma Samples from Clinical Trial. Retrieved from [Link]

  • Semantic Scholar. Ceritinib: From Synthesis to Clinical Applications. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2025, December 31). Development And Validation Of Stability Indicating RP-HPLC Method For Determination Of Ceritinib. Retrieved from [Link]

  • Semantic Scholar. (2020, November 2). To quantify the small-molecule kinase inhibitors ceritinib, dacomitinib, lorlatinib, and nintedanib. Retrieved from [Link]

  • ResearchGate. (PDF) A novel validated stability indicating RP-HPLC method development for the estimation of ceritinib in it's bulk and finished dosage form as per ICH guidelines. Retrieved from [Link]

  • PubMed. (2021, July 22). Development and validation of UPLC-MS/MS method for the simultaneous quantification of anaplastic lymphoma kinase inhibitors, alectinib, ceritinib, and crizotinib in Wistar rat plasma with application to bromelain-induced pharmacokinetic interaction. Retrieved from [Link]

  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • Hanbon. Choosing the Right HPLC Column: What You Need to Know. Retrieved from [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • RePub, Erasmus University Repository. (2021, January 30). To quantify the small-molecule kinase inhibitors ceritinib, dacomitinib, lorlatinib, and nintedanib in human plasma by liquid chromatography/triple-quadrupole mass spectrometry. Retrieved from [Link]

  • Analyst (RSC Publishing). A selective and robust UPLC-MS/MS method for the simultaneous quantitative determination of anlotinib, ceritinib and ibrutinib in rat plasma and its application to a pharmacokinetic study. Retrieved from [Link]

  • Google Patents. CN105777616A - Ceritinib synthesis intermediate and preparation method thereof.
  • Semantic Scholar. (2015, May 1). FORCED DEGRADATION STUDIES AND RP-HPLC METHOD VALIDATION FOR THE DETERMINATION OF CERITINIB IN BULK AND ITS PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • Google Patents. CN105272921A - Method for preparing Ceritinib and intermediate compound of Ceritinib.
  • PMC. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Retrieved from [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Acta Scientific. (2022, March 2). Simultaneous Estimation of Ceritinib and Lenvatinib Using RP-HPLC Method. Retrieved from [Link]

  • Slideshare. A novel validated stability Indicating RP-HPLC Method Development for the estimation of Certinib in its bulk and finished Dosage form as per ICH Guidelines. Retrieved from [Link]

  • Maastricht University. (2021, December 1). Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and. Retrieved from [Link]

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Comparative

Comprehensive Guide to Mass Spectrometry Fragmentation of Bromo-Isopropoxy-Anilines

Executive Summary Bromo-isopropoxy-anilines (e.g., 3-bromo-4-isopropoxyaniline) are critical pharmacophores in the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics. Their structural integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromo-isopropoxy-anilines (e.g., 3-bromo-4-isopropoxyaniline) are critical pharmacophores in the synthesis of tyrosine kinase inhibitors and other small-molecule therapeutics. Their structural integrity relies on the precise arrangement of the bromine halogen, the isopropoxy ether, and the primary amine on the benzene ring.

This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns for this chemical class. It contrasts Electron Ionization (EI) with Electrospray Ionization (ESI) and offers a mechanistic analysis of the competing fragmentation pathways—specifically the interplay between the bromine isotope signature and the ether cleavage kinetics.

Part 1: Instrumentation & Ionization Methodologies[1]

The choice of ionization source dictates the spectral richness and the utility of the data for structural elucidation vs. quantitation.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Primary Ion Radical Cation

Protonated Molecule

Fragmentation Extensive; structural fingerprintingMinimal; requires MS/MS (CID)
Key Utility Isomer differentiation & library matchingBiological matrix quantitation
Detection Limit Nanogram rangePicogram/Femtogram range

Recommendation: For structural verification of raw materials and intermediates, GC-MS (EI) is the superior choice due to the diagnostic fragmentation of the isopropoxy group and the distinct bromine isotope pattern.

Part 2: Mechanistic Fragmentation Analysis

The fragmentation of bromo-isopropoxy-anilines under EI conditions (70 eV) is governed by three dominant mechanistic drivers:

The Bromine Isotope Anchor

Bromine exists naturally as two stable isotopes,


 and 

, in an approximate 1:1 ratio (50.69% vs 49.31%).
  • Spectral Signature: The molecular ion (

    
    ) will always appear as a "doublet" separated by 2 mass units (
    
    
    
    X and
    
    
    X+2) with near-equal intensity.
  • Diagnostic Value: Any fragment ion retaining the bromine atom will preserve this 1:1 doublet pattern. Loss of the doublet pattern indicates the loss of the bromine substituent.

Isopropoxy Ether Cleavage (The "Alkene Loss")

The isopropoxy group (


) typically undergoes a four-center rearrangement (analogous to a McLafferty rearrangement type mechanism) or simple heterolytic cleavage.
  • Pathway A (Dominant): Loss of Propene (

    
    , 42 Da). 
    The ether oxygen abstracts a 
    
    
    
    -hydrogen from one of the methyl groups, leading to the elimination of neutral propene and the formation of a phenol-type radical cation.
  • Pathway B (Minor): Loss of Isopropyl Radical (

    
    , 43 Da). 
    Direct cleavage of the 
    
    
    
    bond. This is less energetically favorable than the rearrangement but observed at higher energies.
Ortho-Effect & Ring Integrity

In isomers where the amine (


) and isopropoxy groups are ortho to each other, hydrogen bonding can stabilize the molecular ion or facilitate specific eliminations (e.g., loss of alcohols). However, in bromo-isopropoxy-anilines, the steric bulk of the bromine often dictates the fragmentation preference by destabilizing the ring during ionization.

Part 3: Case Study & Data Analysis

Compound: 3-Bromo-4-isopropoxyaniline (


)
Molecular Weight:  230.10  g/mol [1]
Predicted Fragmentation Table (EI Source)
Fragment Ion IdentityFormulam/z (

Br)
m/z (

Br)
Relative AbundanceMechanism
Molecular Ion (

)

229 231 High (Doublet)Parent Ion
[M - Methyl]


214216Low

-cleavage of isopropyl
[M - Propene]


187 189 Base Peak 4-center rearrangement (Ether cleavage)
[M - Isopropyl]


186188MediumC-O bond homolysis
[M - Br]


150-MediumC-Br bond cleavage (Isotope pattern lost)
Cyclopentadienyl Cation

65-HighRing disintegration
Fragmentation Pathway Diagram

The following diagram illustrates the primary decay channels for 3-bromo-4-isopropoxyaniline.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 229 / 231 (1:1 Doublet) Frag_Propene [M - Propene]+ Bromo-aminophenol m/z 187 / 189 (Base Peak) M_Ion->Frag_Propene - C3H6 (42 Da) Rearrangement Frag_Methyl [M - Methyl]+ m/z 214 / 216 M_Ion->Frag_Methyl - CH3 (15 Da) Frag_Br_Loss [M - Br]+ Isopropoxy-aniline ion m/z 150 M_Ion->Frag_Br_Loss - Br (79/81 Da) Frag_CO_Loss [M - Propene - CO]+ m/z 159 / 161 Frag_Propene->Frag_CO_Loss - CO (28 Da) Frag_Ring Ring Fragments m/z 65, 39 Frag_Br_Loss->Frag_Ring Ring Opening

Caption: Primary fragmentation pathways of 3-bromo-4-isopropoxyaniline under 70 eV Electron Impact ionization.

Part 4: Experimental Protocol (GC-MS)

To reproduce these results or validate incoming raw materials, follow this standardized protocol.

Sample Preparation
  • Solvent: HPLC-grade Methanol or Ethyl Acetate.

  • Concentration: Prepare a 1 mg/mL stock solution. Dilute to 10 µg/mL for injection.

  • Vial: Amber glass to prevent photolytic debromination.

GC Parameters
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 5 min.

MS Parameters[1][2][4][5][6][7][8][9][10][11]
  • Source Temp: 230°C.

  • Quadrupole Temp: 150°C.

  • Scan Range: m/z 40–350.

  • Solvent Delay: 3.0 min (to protect filament).

Data Validation Criteria (Self-Check)
  • Check 1: Does the molecular ion at m/z 229/231 exhibit a 1:1 intensity ratio? (Confirms Bromine).[2][3]

  • Check 2: Is there a significant peak at M-42 (m/z 187/189)? (Confirms Isopropoxy).

  • Check 3: Is the peak width narrow (<0.1 min)? (Confirms purity and lack of thermal degradation).

References

  • NIST Mass Spectrometry Data Center. "2-Bromo-4-isopropylaniline Mass Spectrum." National Institute of Standards and Technology (NIST). [Link][4]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[5] University Science Books. (Standard text for rearrangement mechanisms).

  • Takakis, I. M., et al. (1999). "Mass spectra of 1,2-alkylenedioxy-substituted benzofurazans: Differentiation between linear and angular isomers." Journal of Mass Spectrometry. [Link][6]

Sources

Validation

A Comparative Guide to Identifying Regioisomers of 4-Bromo-2-isopropoxy-5-methylaniline

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex organic molecules, the formation of regioisomers—compounds with the same molecular formula but different arrangements of substit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, the formation of regioisomers—compounds with the same molecular formula but different arrangements of substituents on an aromatic ring—is a common challenge. The precise identification of the desired isomer is critical, as different regioisomers can exhibit vastly different chemical, physical, and pharmacological properties. This guide provides a comprehensive comparison of analytical techniques for the unambiguous identification of regioisomers of 4-Bromo-2-isopropoxy-5-methylaniline, a substituted aniline with potential applications in medicinal chemistry and materials science.

The primary regioisomers of concern, alongside the target compound, arise from the potential for the bromine, isopropoxy, and methyl groups to occupy different positions on the aniline ring during synthesis. This guide will focus on a multi-faceted analytical approach, combining chromatographic separation with spectroscopic characterization to provide a self-validating system for structural elucidation.

The Challenge: Differentiating Structural Nuances

Isomers, and particularly regioisomers, present a significant analytical challenge because they often share very similar physical properties, making their separation and individual characterization difficult.[1][2][3] For 4-Bromo-2-isopropoxy-5-methylaniline, even minor shifts in the substitution pattern can lead to significant changes in the molecule's electronic environment and spatial arrangement, impacting its behavior in analytical systems. Therefore, a combination of techniques is essential for confident identification.

Part 1: Chromatographic Separation - The First Line of Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating mixtures of isomers.[4][5] The choice between these methods often depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a robust method for separating aniline derivatives based on their polarity.[4] By optimizing the mobile phase composition and stationary phase, baseline separation of regioisomers can often be achieved.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).[4]

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point. For example, a gradient from 30% to 70% acetonitrile over 20 minutes can be effective for separating isomers with slightly different polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analytes exhibit maximum absorbance (typically around 240-260 nm for substituted anilines).

  • Sample Preparation: Dissolve approximately 1 mg of the sample mixture in 1 mL of the initial mobile phase composition.

Causality in Method Design: The C18 stationary phase provides a nonpolar environment, and the separation is driven by the differential partitioning of the isomers between the stationary phase and the polar mobile phase. Subtle differences in the polarity of the regioisomers, arising from the varied positions of the substituents, will result in different retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and the added benefit of mass spectrometric detection for structural confirmation.[5][6]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[6]

  • Column: A fused silica capillary column with a nonpolar stationary phase, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 400.

Causality in Method Design: The separation in GC is based on the boiling points and interactions of the analytes with the stationary phase. Regioisomers often have slightly different boiling points and polarities, which allows for their separation on a suitable GC column. The mass spectrometer then provides the mass-to-charge ratio of the eluting compounds and their fragmentation patterns, which are crucial for identification.

Part 2: Spectroscopic Identification - Unveiling the Molecular Architecture

While chromatography can separate the isomers, spectroscopy is required for their definitive identification. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for distinguishing regioisomers, as it provides detailed information about the chemical environment of each atom in the molecule.[1][2][7] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are invaluable.

Key Differentiating Features in NMR:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern. The number of distinct aromatic signals and their splitting patterns (singlets, doublets, triplets) directly reflect the relative positions of the substituents.

  • ¹³C NMR: The chemical shifts of the aromatic carbons are also characteristic of the substitution pattern. The number of signals in the proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule.

    • COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace the connectivity of the aromatic protons.[2]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall substitution pattern.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly powerful for differentiating regioisomers by revealing through-space proximities between protons.[8][9] For example, a NOESY correlation between the protons of the isopropoxy group and a specific aromatic proton can definitively establish their spatial relationship.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs.

Logical Workflow for NMR-based Isomer Differentiation

Caption: Workflow for differentiating regioisomers using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through fragmentation analysis.[10]

Key Differentiating Features in MS:

  • Molecular Ion Peak: All regioisomers will have the same molecular ion peak (M⁺). The presence of a bromine atom will result in a characteristic M and M+2 isotopic pattern with a roughly 1:1 ratio, confirming the presence of bromine.[11][12][13]

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum can be highly informative. The positions of the substituents will influence the stability of the resulting fragment ions. For example, the loss of the isopropoxy group or the methyl group may be more or less favorable depending on the electronic environment created by the other substituents. Cleavage of the ether bond and loss of the bromine atom are also expected fragmentation pathways.[10][14]

Experimental Protocol: MS Analysis

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (GC-MS or LC-MS).

  • Ionization: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Acquire a full scan mass spectrum to determine the molecular weight and observe the fragmentation pattern. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of the molecular ion.

Predicted Fragmentation of 4-Bromo-2-isopropoxy-5-methylaniline

G parent [M]⁺˙ 4-Bromo-2-isopropoxy- 5-methylaniline frag1 [M - CH(CH₃)₂]⁺ Loss of isopropyl group parent->frag1 - C₃H₇ frag2 [M - OCH(CH₃)₂]⁺ Loss of isopropoxy group parent->frag2 - OC₃H₇ frag3 [M - Br]⁺ Loss of Bromine parent->frag3 - Br frag4 [M - CH₃]⁺ Loss of methyl group parent->frag4 - CH₃

Caption: Predicted major fragmentation pathways for 4-Bromo-2-isopropoxy-5-methylaniline.

Part 3: Comparative Data Summary

The following table summarizes the expected distinguishing features for the potential regioisomers of 4-Bromo-2-isopropoxy-5-methylaniline.

Analytical TechniqueParameterExpected Distinguishing Feature
HPLC Retention TimeDifferent regioisomers will likely have distinct retention times due to differences in polarity.
GC-MS Retention TimeDifferent regioisomers will likely have distinct retention times based on boiling point and polarity differences.
Mass SpectrumWhile the molecular ion will be the same, the relative abundances of fragment ions may differ between isomers.
¹H NMR Aromatic SignalsThe number of signals, their chemical shifts, and their coupling constants will be unique for each regioisomer.
¹³C NMR Aromatic SignalsThe number of unique carbon signals in the aromatic region will differ based on the symmetry of each isomer.
NOESY Cross-peaksThe presence or absence of NOE correlations between the isopropoxy protons and specific aromatic protons will definitively establish their relative positions.

Conclusion

The unambiguous identification of regioisomers of 4-Bromo-2-isopropoxy-5-methylaniline requires a synergistic approach that combines the separatory power of chromatography with the detailed structural insights provided by spectroscopy. By employing a combination of HPLC or GC for separation, followed by a comprehensive analysis using ¹H, ¹³C, 2D NMR, and mass spectrometry, researchers can confidently elucidate the correct structure of their synthesized compounds. This rigorous analytical workflow is essential for ensuring the quality, safety, and efficacy of molecules developed for pharmaceutical and other advanced applications.

References

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available at: [Link]

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. Oxford Instruments. Available at: [Link]

  • distinguish between E2 regioisomers with NMR spectroscopy. ChemHelp ASAP. YouTube. Available at: [Link]

  • Electronic structure and photoelectron spectra of substituted anilines. AIP Publishing. Available at: [Link]

  • Vibrational spectra of aniline and substituents in the gas phase and... ResearchGate. Available at: [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Available at: [Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Publications. Available at: [Link]

  • Basic Concepts of NMR: Distinguishing Between the Isomers of C. Carbon. Available at: [Link]

  • Inner-shell excitation spectroscopy of aniline, nitrobenzene, and nitroanilines. Canadian Science Publishing. Available at: [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. ScienceDirect. Available at: [Link]

  • Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. Available at: [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]

  • 3.17.4: NOESY Spectra. Chemistry LibreTexts. Available at: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]

  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. ResearchGate. Available at: [Link]

  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals. Available at: [Link]

  • DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Digital.CSIC. Available at: [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. SpringerLink. Available at: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]

  • Mass Spectrometry. Michigan State University. Available at: [Link]

  • Preparation method of bromoaniline. Google Patents.
  • 2.7: 2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. LinkedIn. Available at: [Link]

  • 4-Bromo-2-methylaniline. PubChem. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of a Key LDK378 (Ceritinib) Intermediate

For Researchers, Scientists, and Drug Development Professionals LDK378, known as Ceritinib (brand name Zykadia®), is a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2] It is a crucial therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

LDK378, known as Ceritinib (brand name Zykadia®), is a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2] It is a crucial therapeutic agent for patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).[1][3][4] The synthesis of this complex molecule relies on the efficient preparation of its key building blocks. Among these, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline stands out as a critical intermediate due to its intricate structure, and its synthesis is a focal point for process optimization.[5]

This guide provides a comparative analysis of two distinct synthetic strategies for this key intermediate, offering insights into their respective advantages and disadvantages. This information is vital for researchers and drug development professionals seeking to establish efficient, scalable, and cost-effective manufacturing processes for Ceritinib.

The Central Role of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline

The aniline derivative, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, constitutes a significant portion of the final Ceritinib molecule. Its synthesis is a multi-step process that requires careful control of regioselectivity and functional group transformations. The efficiency of its production has a direct impact on the overall yield and cost of the final active pharmaceutical ingredient (API).

This guide will compare two approaches for the synthesis of this key intermediate, starting from the common precursor, 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine.

Synthetic Route Comparison

Route A: The Convergent Approach with Protection

This route involves the simultaneous reduction of the nitro group and the pyridine ring, followed by the protection of the resulting secondary amine on the piperidine ring before subsequent steps.

Workflow for Route A:

Route_A A 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine B 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline A->B Catalytic Hydrogenation (e.g., PtO2) C tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate B->C Boc Protection (Boc)2O D Final Coupling to LDK378 C->D Route_B A 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine B Pyridinium Salt A->B Salt Formation (e.g., HCl, MsOH) C 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine B->C Reduction (NaBH4) D 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline C->D Catalytic Hydrogenation (Pd/C) E Final Coupling to LDK378 D->E

A Stepwise Reduction Pathway.

Detailed Protocol for Route B:

  • Salt Formation: 4-(5-isopropoxy-2-methyl-4-nitrophenyl)pyridine is first converted to a pyridinium salt by reacting it with an acid such as hydrochloric acid or methanesulfonic acid. [3]2. Selective Pyridine Reduction: The pyridinium salt is then selectively reduced to the corresponding piperidine using a milder reducing agent like sodium borohydride (NaBH4). [3]This step leaves the nitro group intact.

  • Nitro Group Reduction: The nitro group of 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine is then reduced to an amine via catalytic hydrogenation, typically using palladium on carbon (Pd/C), to yield the desired 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. [3]4. Final Assembly: The unprotected intermediate is then directly used in the final coupling steps to produce Ceritinib.

Analysis of Route B:

  • Expertise & Experience: This route demonstrates a more refined chemical strategy. By separating the reduction steps, it allows for the use of more selective and less expensive reagents. The avoidance of a protecting group strategy is a significant advantage in process chemistry, as it eliminates two synthetic steps (protection and deprotection). [3]* Trustworthiness: This method offers better control over the chemical transformations, potentially leading to higher purity of the intermediate and simplifying the purification process. The intermediates in this route are often crystalline, which facilitates purification by recrystallization. [3]* Authoritative Grounding: This improved process is highlighted in newer patents, indicating a move towards more efficient and industrially viable manufacturing processes. [3]The use of Pd/C instead of PtO2 is also a significant cost-saving measure. [3]

Quantitative Data Summary

ParameterRoute A: Convergent with ProtectionRoute B: Stepwise Reduction
Key Reagents PtO2, (Boc)2ONaBH4, Pd/C, HCl/MsOH
Number of Steps (to intermediate) 23
Protecting Group Required? YesNo
Catalyst Cost High (Platinum oxide)Moderate (Palladium on carbon)
Overall Process Economy Less economical due to catalyst cost and extra stepsMore economical and suitable for industrial production

Conclusion

For the synthesis of the key LDK378 intermediate, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, the stepwise reduction approach (Route B) presents clear advantages over the convergent approach with protection (Route A). While Route A is a viable method, its reliance on an expensive catalyst and the necessity of a protection/deprotection sequence make it less suitable for large-scale, cost-effective manufacturing.

Route B, on the other hand, offers a more elegant and efficient solution. By carefully selecting reagents and sequencing the reduction steps, it avoids the need for protecting groups, utilizes a more cost-effective catalyst, and allows for easier purification of intermediates. These factors make Route B a superior choice for the industrial production of Ceritinib, aligning with the principles of green chemistry and process optimization. This comparative analysis underscores the importance of continuous process development in pharmaceutical manufacturing to enhance efficiency, reduce costs, and improve the overall sustainability of producing life-saving medicines.

References

  • WO2015188686A1 - Method for preparing ceritinib and intermediate thereof - Google Patents.
  • CN105777616A - Ceritinib synthesis intermediate and preparation method thereof - Google Patents.
  • Konakanchi, D. P. (2017). A modified process for the preparation of ceritinib and amorphous form of ceritinib. SciSpace. URL: [Link]

  • CN105272921A - Method for preparing Ceritinib and intermediate compound of Ceritinib - Google Patents.
  • WO 2016/081538 A1 - Solid state forms of ceritinib and salts thereof - Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18). The Strategic Importance of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline in Pharmaceutical Supply Chains. URL: [Link]

  • Ceritinib: From Synthesis to Clinical Applications - Semantic Scholar. (n.d.). URL: [Link]

  • LDK378: A Promising Next-Generation ALK Inhibitor | Targeted Oncology. (2020, April 18). URL: [Link]

  • Marsilje, T. H., et al. (2013). Synthesis, Structure–Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry. URL: [Link]

Sources

Validation

Crystal Structure &amp; Packing Dynamics of Substituted Bromoanilines: A Comparative Technical Guide

This guide provides an in-depth technical analysis of the crystal structure data, packing dynamics, and experimental methodologies for substituted bromoanilines. It is designed for researchers in solid-state chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure data, packing dynamics, and experimental methodologies for substituted bromoanilines. It is designed for researchers in solid-state chemistry and drug development.

Executive Summary & Structural Significance

Substituted bromoanilines serve as critical scaffolds in fragment-based drug discovery (FBDD) and crystal engineering. Their solid-state behavior is governed by a competition between strong hydrogen bonding (N-H...N/O) and directional halogen bonding (C-Br...Y) .

Understanding the lattice architecture of these isomers is essential for predicting:

  • Bioavailability: Solubility profiles are directly linked to lattice energy.

  • Stability: Polymorphic transitions can alter shelf-life.

  • Processability: Crystal habit influences flow and tableting properties.

The Isomer Packing Paradox

A key insight for researchers is the distinct difference in physical state driven by molecular symmetry and packing efficiency:

  • 4-Bromoaniline (para): High melting point (~66°C), stable solid at RT. High symmetry allows efficient "zigzag" packing.

  • 2-Bromoaniline (ortho) & 3-Bromoaniline (meta): Low melting points (~32°C and ~30°C), often liquids or soft solids at RT. Steric hindrance and lower symmetry disrupt the hydrogen bond network, requiring cryo-crystallography for structural resolution.

Comparative Analysis of Crystal Architectures

The following data synthesizes structural metrics from single-crystal X-ray diffraction (SCXRD) studies. Note the use of derivatives (e.g., nitro-substituted) to stabilize the lattice for the ortho and meta isomers.

Table 1: Crystallographic Parameters & Interaction Metrics
Feature4-Bromoaniline (Benchmark)2-Bromoaniline Derivative (e.g., 2-bromo-4-nitroaniline)3-Bromoaniline Derivative (e.g., 3-bromo-4-chlorophenol)
Crystal System Orthorhombic / Monoclinic (

)
Orthorhombic (

)
Monoclinic (

)
Space Group

or

(Polymorph dependent)


Z (Molecules/Cell) 4 or 844
Primary Interaction N-H...N (Infinite 1D zigzag chains)N-H...O (Nitro group acts as strong acceptor)O-H...O (if phenol) or N-H...N
Halogen Bonding Weak Br...Br (Type I, vdW driven)C-Br...O (Type II, Electrostatic driven)C-Br...O (Strong directional)
Packing Motif Herringbone layersPlanar sheets with π-stackingColumnar stacks
Melting Point 66–70 °C112–115 °C (stabilized)Varies by co-former

Expert Insight: In para-bromoaniline, the amino group acts as a dual H-bond donor, creating a robust 2D network. In ortho-bromoaniline, the bromine atom sterically crowds the amine, forcing the molecule to adopt a twisted conformation that weakens intermolecular H-bonds, resulting in a liquid state at room temperature.

Intermolecular Interaction Hierarchy

In drug design, replacing a hydrogen with a bromine (bioisosterism) alters the binding landscape. The crystal lattice reveals the hierarchy of these forces.

DOT Diagram: Interaction Hierarchy in Bromoanilines

InteractionHierarchy Strong Primary Driver: Hydrogen Bonds (N-H...N / N-H...O) Energy: 15-40 kJ/mol Structure Final Crystal Lattice Strong->Structure Determines Lattice Energy Medium Directional Steering: Halogen Bonds (C-Br...N / C-Br...O) Energy: 5-20 kJ/mol Medium->Structure Controls Orientation (Linearity) Weak Packing Stabilizer: Van der Waals & π-Stacking Energy: <5 kJ/mol Weak->Structure Fills Voids

Caption: Hierarchy of intermolecular forces driving the self-assembly of bromoaniline crystals. Hydrogen bonds dictate the primary network, while halogen bonds steer the specific orientation.

Experimental Protocols

Protocol A: Recrystallization of 4-Bromoaniline (Solid)

Objective: Obtain single crystals suitable for SCXRD. Principle: Slow evaporation allows molecules to organize into the thermodynamic minimum (most stable polymorph).

  • Solvent Selection: Prepare a 1:1 mixture of Ethanol (EtOH) and Water (

    
    ). EtOH solubilizes the organic ring; water acts as an anti-solvent to drive nucleation.
    
  • Dissolution: Dissolve 100 mg of crude 4-bromoaniline in 2 mL of hot EtOH (

    
    ).
    
  • Nucleation Trigger: Add hot water dropwise until a faint turbidity persists. Add 1 drop of EtOH to clear it.

  • Growth Phase:

    • Cover the vial with Parafilm and poke 3-4 small holes.

    • Store in a vibration-free environment at

      
       for 48-72 hours.
      
  • Harvesting: Isolate colorless needles/plates via filtration.

Protocol B: In-Situ Cryo-Crystallization for 2-Bromoaniline (Liquid)

Objective: Determine structure of the low-melting ortho isomer. Principle: Freezing the liquid directly on the diffractometer goniometer using a cryostream.

  • Mounting: Draw liquid 2-bromoaniline into a 0.3 mm Lindemann capillary or mount a droplet on a cryo-loop.

  • Flash Cooling: Rapidly cool the sample to 100 K using a nitrogen cryostream. This typically creates a polycrystalline mass or glass.

  • Annealing (Zone Melting):

    • Raise temperature to ~290 K (just below MP) to re-melt the exterior.

    • Slowly cool at

      
       to encourage single crystal growth from the remaining seed.
      
  • Data Collection: Collect X-ray data immediately at 100 K to prevent melting.

DOT Diagram: Crystallization Decision Workflow

CrystallizationWorkflow Start Target Compound CheckState Physical State at RT? Start->CheckState Solid Solid (e.g., 4-Bromoaniline) CheckState->Solid Liquid Liquid/Oil (e.g., 2-Bromoaniline) CheckState->Liquid MethodA Method A: Slow Evaporation Solvent: EtOH/Water Solid->MethodA MethodB Method B: In-Situ Cryo-Crystallization Tool: Optical Heating/Zone Melting Liquid->MethodB Analysis SCXRD Data Collection MethodA->Analysis MethodB->Analysis

Caption: Decision matrix for selecting the appropriate crystallization technique based on the isomer's physical state.

Performance & Utility in Drug Design

Halogen Bonding as a Design Tool

Researchers utilize the structural data of bromoanilines to exploit the Sigma Hole —an electron-deficient region on the bromine atom opposite the C-Br bond.

  • Case Study: In kinase inhibitors, a 4-bromoaniline moiety can replace a methyl group. The Br atom can form a "halogen bond" with a backbone carbonyl oxygen in the protein active site.

  • Data Evidence: Crystal structures show C-Br...O distances (approx. 2.9–3.0 Å) are significantly shorter than the sum of van der Waals radii (3.37 Å), confirming a stabilizing interaction.

Polymorphism Risks
  • 4-Bromoaniline is relatively stable, but its derivatives (e.g., Schiff bases) exhibit conformational polymorphism.

  • Actionable Advice: Always screen for polymorphs using Powder X-Ray Diffraction (PXRD) before finalizing a formulation. A shift in

    
     peaks indicates a change in packing that could alter solubility.
    

References

  • National Institutes of Health (NIH) - PMC. Halogen bonds versus hydrogen bonds in the crystal packing of halogen substituted anilines. [Link]

  • Cambridge Structural Database (CSD). Crystal structure data for 4-bromoaniline and derivatives. [Link]

  • PubChem. 2-Bromoaniline Compound Summary: Physical Properties and Safety. [Link]

  • American Chemical Society (ACS). Active Bromoaniline–Aldehyde Conjugate Systems: Crystal Structure Analysis. [Link]

Comparative

COA specification standards for 4-Bromo-2-isopropoxy-5-methylaniline

This guide outlines the critical Certificate of Analysis (COA) standards for 4-Bromo-2-isopropoxy-5-methylaniline (CAS: 2055376-62-8), a pivotal intermediate in the synthesis of the ALK inhibitor Ceritinib (LDK378) .[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical Certificate of Analysis (COA) standards for 4-Bromo-2-isopropoxy-5-methylaniline (CAS: 2055376-62-8), a pivotal intermediate in the synthesis of the ALK inhibitor Ceritinib (LDK378) .[1]

Strategic Quality Control for ALK Inhibitor Synthesis

Executive Summary & Application Context

4-Bromo-2-isopropoxy-5-methylaniline is a high-value building block primarily used in the convergent synthesis of Ceritinib , a second-generation anaplastic lymphoma kinase (ALK) inhibitor for non-small cell lung cancer (NSCLC).[1]

Unlike early-stage commodity chemicals, this intermediate is a "molecular hinge."[1] Its bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach the piperidine/pyridine tail, while the aniline amine serves as the attachment point for the pyrimidine core.[1]

Comparison with Alternatives: Researchers typically face a choice between two synthetic strategies:

  • The Nitro-Precursor Route (Alternative): Purchasing 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene.[1]

    • Pros: Higher shelf-stability (resistance to oxidation).[1]

    • Cons: Requires an in-house hydrogenation step (H₂/Pd-C), introducing safety risks and potential catalyst contamination.[1]

  • The Isolated Aniline Route (This Product): Purchasing 4-Bromo-2-isopropoxy-5-methylaniline.[1][2]

    • Pros: Eliminates a hazardous reduction step; enables direct coupling.[1]

    • Cons: Susceptible to oxidative degradation (browning) if not stored under inert gas.[1] Strict COA standards are required to mitigate this risk.

Critical COA Specifications (The "Gold Standard")

To ensure downstream success in GMP or GLP synthesis, the COA must validate three specific quality attributes: Oxidative Stability , Regio-Purity , and Genotoxic Safety .[3]

ParameterSpecification (Pharma Grade)Specification (Industrial Grade)Impact on Downstream Synthesis (Causality)
Appearance Off-white to pale beige crystalline powderBrown or purple solidCritical: Dark color indicates oxidation to azo/azoxy dimers, which are potent catalyst poisons in Pd-catalyzed couplings.[1]
Assay (HPLC) ≥ 99.0% ≥ 97.0%Purity <98% leads to competitive inhibition during the Suzuki coupling, requiring excess boronate reagents (high cost).
1H-NMR Conforms to structureConformsMust confirm the isopropoxy doublet (1.3 ppm) and methyl singlet (2.1-2.3 ppm) integration to rule out de-alkylation.
Impurity A (Des-bromo) ≤ 0.10% ≤ 0.50%Chain Terminator: Reacts with the pyrimidine core but lacks the Br handle for the next step, creating a "dead-end" impurity that is difficult to purge.[1]
Impurity B (Nitro precursor) ≤ 0.05% N/AGenotoxic Alert: Residual nitro compounds are potential mutagens and must be controlled to ppm levels for API manufacturing.[1]
Water (K.F.) ≤ 0.5%≤ 1.0%Excess water hydrolyzes sensitive boronate esters in the subsequent Suzuki coupling step.[1]

Visualizing the Quality Impact

The following diagram illustrates how impurities in this intermediate propagate through the Ceritinib synthesis pathway.

G Start 4-Bromo-2-isopropoxy- 5-methylaniline (Target Intermediate) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling Correct Reaction ImpurityA Impurity: Des-bromo Analog (No Br atom) ImpurityA->Coupling Competes for Core ImpurityB Impurity: Oxidized Dimers (Azo compounds) ImpurityB->Coupling Binds Pd Catalyst Product Ceritinib Precursor (Active) Coupling->Product High Yield DeadEnd Dead-End Byproduct (Cannot react further) Coupling->DeadEnd Forms inseparable impurity Poison Catalyst Deactivation (Low Yield) Coupling->Poison Stalled Reaction

Figure 1: Impurity propagation logic.[1] Red nodes represent critical impurities that must be controlled in the COA to prevent failure in the expensive coupling step.

Experimental Protocols for Validation

Protocol A: High-Performance Liquid Chromatography (HPLC)

Use this method to verify Assay and Impurity A (Des-bromo).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic)[1][3]

    • 2-15 min: 10% → 90% B (Linear Ramp)[1][3]

    • 15-20 min: 90% B (Wash)[1][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).[1]

  • Temperature: 30°C.

  • Acceptance Criteria: Main peak retention time (RT) approx. 8-10 min. Des-bromo impurity typically elutes earlier (lower lipophilicity).[1]

Protocol B: Oxidative Stress Test (Self-Validation)

Perform this quick test to evaluate the robustness of a new supplier's batch.[1]

  • Sample: Weigh 50 mg of the aniline.

  • Stress: Dissolve in 5 mL of methanol and add 50 µL of 30% Hydrogen Peroxide (

    
    ).
    
  • Observation:

    • High Quality: Solution remains pale yellow for >1 hour.[1]

    • Low Quality: Solution turns dark brown/purple within 10 minutes.[1]

Storage & Handling Recommendations

Due to the electron-rich nature of the aniline ring and the potential for hydrolysis of the isopropoxy group:

  • Storage: -20°C is optimal; 2-8°C is acceptable for short-term. Must be stored under Argon or Nitrogen. [1]

  • Packaging: Amber glass vials with Teflon-lined caps. Avoid polyethylene bags which are permeable to oxygen.[1]

References

  • Ceritinib Synthesis & SAR: Marsilje, T. H., et al. (2013).[3][4][5] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378." Journal of Medicinal Chemistry.

  • Process Chemistry (Impurity Control): "Process for preparation of ceritinib." Patent WO2016199020A1.[1]

  • Aniline Oxidation Mechanisms: "Oxidation of aromatic amines: An overview." Chemical Reviews. (General reference for oxidative instability of electron-rich anilines).

Sources

Validation

Comparative Guide: Distinguishing 4-Bromo and 5-Bromo Aniline Regioisomers by NMR

The following guide details the technical methodology for distinguishing 4-bromo and 5-bromo regioisomers of 2-substituted anilines (e.g., 2-fluoroaniline or 2-methylaniline) using NMR spectroscopy. This distinction is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical methodology for distinguishing 4-bromo and 5-bromo regioisomers of 2-substituted anilines (e.g., 2-fluoroaniline or 2-methylaniline) using NMR spectroscopy.

This distinction is a critical quality gate in drug development, as electrophilic aromatic substitution (EAS) on 2-substituted anilines typically favors the 4-bromo (para) product, but the 5-bromo (meta) isomer is a common impurity or alternative target requiring specific synthesis.

Executive Summary

Distinguishing 4-bromo and 5-bromo isomers of 2-substituted anilines relies on analyzing the spin-spin coupling network of the three aromatic protons. While both isomers exhibit a "two-doublet + one-singlet" pattern in low-resolution 1H NMR, they are definitively differentiated by:

  • Fluorine Coupling (

    
    -Probe):  In 2-fluoroanilines, the isolated proton's coupling constant (
    
    
    
    vs
    
    
    ) is the definitive "smoking gun."
  • NOE Topology (Methyl-Probe): In 2-methylanilines, Nuclear Overhauser Effect (NOE) correlations between the methyl group and the aromatic protons reveal the substitution pattern.

  • 
     NMR Splitting:  Carbon-fluorine coupling magnitudes (
    
    
    
    vs
    
    
    ) provide unambiguous confirmation.
Strategic Analysis: The Isomer Topology

To interpret the spectra, one must first map the proton environments relative to the fixed substituents (Amino at C1, Substituent X at C2).

Feature4-Bromo Isomer (Target: Para-Bromination)5-Bromo Isomer (Impurity/Meta-Target)
Structure Br at C4; X at C2.Br at C5; X at C2.
Proton Positions H3, H5, H6H3, H4, H6
Spin System H5-H6 (Ortho Pair) + H3 (Isolated)H3-H4 (Ortho Pair) + H6 (Isolated)
Key Distinction The isolated proton (H3) is adjacent to the C2-Substituent.The isolated proton (H6) is remote from the C2-Substituent.
Methodology A: The Fluorine Flag (For 2-Fluoroanilines)

When the C2 substituent is Fluorine, the


 nucleus acts as an internal probe. The distinction rests on the magnitude of the coupling between the Fluorine and the isolated  proton (the singlet-like signal).
The "Smoking Gun" Logic
  • 4-Bromo-2-Fluoroaniline: The isolated proton is H3 . It is physically adjacent (ortho) to the Fluorine at C2.

    • Observation: The isolated signal appears as a Doublet with a Large Coupling (

      
      ).
      
  • 5-Bromo-2-Fluoroaniline: The isolated proton is H6 . It is separated from the Fluorine by the amino group (meta relationship via C1).

    • Observation: The isolated signal appears as a Doublet with a Small Coupling (

      
      ).
      
Experimental Data Summary (1H NMR)
Signal4-Bromo-2-Fluoroaniline5-Bromo-2-Fluoroaniline
Isolated Proton H3:

ppmdd,

Hz
(Large

+ Small

)
H6:

ppmdd,

Hz
(Medium

+ Small

)
Ortho Pair (A) H5: dd (

Hz)
H3: dd (

Hz, Large

)
Ortho Pair (B) H6: dd (

Hz)
H4: dd (

Hz)

Expert Insight: In the 5-bromo isomer, H3 (part of the ortho pair) will show the large fluorine coupling (


), making one half of the ortho-doublet look like a triplet or wide doublet of doublets. In the 4-bromo isomer, the ortho pair (H5/H6) is far from the fluorine, showing only small meta-fluorine couplings.
Methodology B: The NOE Topology (For 2-Methylanilines)

When the C2 substituent is a Methyl group (or other non-coupling alkyl), J-coupling is less diagnostic. Instead, use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY to measure spatial proximity.

The Protocol
  • Target: Irradiate (saturate) the Methyl (CH3) singlet at

    
     ppm.
    
  • Observe: Which aromatic proton shows signal enhancement?

Interpretation
  • 4-Bromo-2-Methylaniline: The Methyl group is adjacent to the Isolated Proton (H3) .

    • Result: NOE enhancement is observed on the Singlet-like aromatic proton.

  • 5-Bromo-2-Methylaniline: The Methyl group is adjacent to H3 , which is now part of the Ortho Pair (H3-H4) .

    • Result: NOE enhancement is observed on one of the Doublet aromatic protons. The isolated proton (H6) shows NO enhancement.

Visual Logic Map

The following diagram illustrates the decision tree for assigning the isomer identity based on spectral features.

G Start Start: 2-Substituted-Bromoaniline (Identify C2 Substituent) Subst_Type Is C2 Substituent Coupling (F) or Silent (CH3)? Start->Subst_Type Path_F Probe: 19F-1H Coupling (Analyze Isolated Proton) Subst_Type->Path_F Fluorine (F) Path_Me Probe: 1D NOE / NOESY (Irradiate Methyl Group) Subst_Type->Path_Me Methyl (CH3) Result_F_Large Isolated Proton has LARGE Coupling (>8 Hz) Path_F->Result_F_Large Result_F_Small Isolated Proton has SMALL Coupling (<6 Hz) Path_F->Result_F_Small Concl_4Br_F Conclusion: 4-Bromo Isomer (Isolated H3 is Ortho to F) Result_F_Large->Concl_4Br_F Concl_5Br_F Conclusion: 5-Bromo Isomer (Isolated H6 is Meta to F) Result_F_Small->Concl_5Br_F Result_Me_Iso NOE on ISOLATED Proton Path_Me->Result_Me_Iso Result_Me_Ortho NOE on ORTHO-COUPLED Proton Path_Me->Result_Me_Ortho Concl_4Br_Me Conclusion: 4-Bromo Isomer (Me is adjacent to H3) Result_Me_Iso->Concl_4Br_Me Concl_5Br_Me Conclusion: 5-Bromo Isomer (Me is adjacent to H3-H4 pair) Result_Me_Ortho->Concl_5Br_Me

Caption: Decision tree for distinguishing 4-bromo and 5-bromo isomers using J-coupling (Fluorine) or NOE (Methyl).

Experimental Protocols
Protocol A: 1H NMR Acquisition (Standard)
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for anilines as it sharpens the amino protons and prevents aggregation, yielding clearer aromatic splitting.
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       seconds (Ensure full relaxation for accurate integration).
      
    • Scans: 16-64 (Sufficient for S/N > 100).

    • Processing: Apply 0.3 Hz line broadening (LB) or Gaussian window function to resolve fine coupling (

      
       and 
      
      
      
      ).
Protocol B: 1D Selective NOE (For Methyl Derivatives)
  • Sample: Degas the sample (bubble

    
     for 5 mins) to remove paramagnetic oxygen, which quenches NOE signals.
    
  • Method: Selective 1D NOE (e.g., DPFGSE-NOE).

  • Target: Set the selective pulse on the Methyl singlet (

    
     ppm).
    
  • Mixing Time: 500-800 ms.

  • Analysis: Phase the spectrum so the irradiated peak is negative; look for positive enhancement in the aromatic region.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard source for coupling constants).
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoroaniline NMR Spectrum. Retrieved from

  • BenchChem. (n.d.). Analysis of 5-Bromo-4-fluoro-2-methyl-1H-indole and related aniline derivatives. Retrieved from

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for NOE experiments).

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Bromo-2-isopropoxy-5-methylaniline: A Guide for Laboratory Professionals

This guide provides a detailed protocol for the safe and compliant disposal of 4-Bromo-2-isopropoxy-5-methylaniline. As a brominated aromatic amine, this compound requires careful handling and adherence to specific waste...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-Bromo-2-isopropoxy-5-methylaniline. As a brominated aromatic amine, this compound requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and the protection of the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, providing a comprehensive framework for responsible disposal.

Hazard Assessment and Characterization

Based on analogous compounds, 4-Bromo-2-isopropoxy-5-methylaniline should be handled as a substance that is:

  • Harmful if swallowed, in contact with skin, or if inhaled .[1][2][3]

  • A skin and eye irritant .[1][4][5]

  • Potentially toxic to aquatic life with long-lasting effects .[6]

Due to the presence of a carbon-bromine bond, this compound is classified as a halogenated organic compound . This classification is critical for proper waste segregation.

Hazard ClassAnticipated Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if ingested, absorbed through the skin, or inhaled.
Skin Corrosion/Irritation Causes skin irritation upon contact.[1][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4][5]
Specific Target Organ Toxicity May cause respiratory irritation.[1]
Hazardous to the Aquatic Environment Potentially toxic to aquatic organisms.[6]

Personal Protective Equipment (PPE)

When handling 4-Bromo-2-isopropoxy-5-methylaniline, especially during disposal procedures, the following personal protective equipment is mandatory:

  • Eye and Face Protection : Wear chemical safety goggles and a face shield.[6]

  • Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[6]

  • Body Protection : A lab coat or chemical-resistant apron is required. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Waste Identification and Segregation: The Cornerstone of Compliance

Proper segregation of chemical waste is paramount for safety and cost-effective disposal. As a halogenated compound, 4-Bromo-2-isopropoxy-5-methylaniline must not be mixed with non-halogenated waste streams.

Waste Segregation Workflow

WasteSegregation Waste Waste Generated (4-Bromo-2-isopropoxy-5-methylaniline) IsHalogenated Is it a Halogenated Organic Compound? Waste->IsHalogenated HalogenatedWaste Halogenated Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Waste Container IsHalogenated->NonHalogenatedWaste No Labeling Label Container with 'Hazardous Waste', Chemical Name, and Date HalogenatedWaste->Labeling

Caption: Decision workflow for segregating halogenated waste.

Step-by-Step Disposal Procedures

For Small Quantities (e.g., residual amounts on labware):

  • Decontamination of Glassware : Rinse the contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collection of Rinsate : The solvent rinsate is now considered halogenated waste and must be collected in a designated, properly labeled halogenated waste container.

  • Final Cleaning : After the solvent rinse, the glassware can be washed with soap and water.

For Bulk Quantities (e.g., unused reagent, reaction mixtures):

  • Waste Container Selection : Choose a chemically compatible and leak-proof container. A high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Bromo-2-isopropoxy-5-methylaniline". The date of accumulation should also be noted.

  • Transfer : Carefully transfer the waste into the designated container, avoiding splashes and spills. Use a funnel if necessary.

  • Closure : Securely cap the container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Storage : Store the waste container in a designated satellite accumulation area that is secure and has secondary containment.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

Small Spills:

  • Evacuate and Secure : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated.

  • Absorb : Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials are to be disposed of as hazardous waste.

Large Spills:

  • Evacuate : Immediately evacuate the laboratory.

  • Alert : Notify your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Isolate : If it is safe to do so, close the doors to the affected area to contain vapors.

Regulatory Framework

The disposal of 4-Bromo-2-isopropoxy-5-methylaniline is governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management.[7][8] Additionally, workplace safety standards from the Occupational Safety and Health Administration (OSHA) must be followed.[4]

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. [Link]

  • Proper disposal of chemicals. (2025). Sciencemadness Wiki. [Link]

  • Bromine Standard Operating Procedure. (n.d.). Rutgers University. [Link]

Sources

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